Product packaging for 4-Benzyloxy-2-methoxybenzaldehyde(Cat. No.:CAS No. 58026-14-5)

4-Benzyloxy-2-methoxybenzaldehyde

Cat. No.: B021105
CAS No.: 58026-14-5
M. Wt: 242.27 g/mol
InChI Key: HZLNIOUBXRIFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzyloxy-2-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B021105 4-Benzyloxy-2-methoxybenzaldehyde CAS No. 58026-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLNIOUBXRIFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401643
Record name 4-Benzyloxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58026-14-5
Record name 4-Benzyloxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzyloxy-2-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique trifunctional structure, comprising an aldehyde, a methoxy group, and a protective benzyl ether, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and handling, with a focus on its applications in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical transformations, a feature highly valued in the synthesis of natural products and pharmaceutical agents.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature. Its core identifiers and physical properties are essential for its correct identification and use in experimental setups.

PropertyValueSource
CAS Number 58026-14-5[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [2][3]
Appearance Beige Powder / Solid[3]
Melting Point 60 - 64 °C[3]
IUPAC Name 4-(Benzyloxy)-2-methoxybenzaldehyde[1]
Synonyms 2-Methoxy-4-(phenylmethoxy)benzaldehyde, 4-Benzyloxy-o-anisaldehyde[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C_ald [label="C", pos="-2.1,-1.2!"]; H_ald [label="H", pos="-2.8,-0.6!"]; O_ald [label="O", pos="-2.8,-1.8!"]; O_methoxy [label="O", pos="-0.7,1.2!"]; C_methoxy [label="CH₃", pos="-2.1,1.2!"]; O_benzyl [label="O", pos="2.1,-3.6!"]; C_benzyl [label="CH₂", pos="3.5,-3.6!"]; C_phenyl1 [label="C", pos="4.5,-4.6!"]; C_phenyl2 [label="C", pos="5.9,-4.6!"]; C_phenyl3 [label="C", pos="6.6,-5.8!"]; C_phenyl4 [label="C", pos="5.9,-7.0!"]; C_phenyl5 [label="C", pos="4.5,-7.0!"]; C_phenyl6 [label="C", pos="3.8,-5.8!"];

// Define edges for bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C1 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- O_benzyl; O_benzyl -- C_benzyl; C_benzyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Add aromatic circles (approximated with nodes) aromatic_ring1 [shape=circle, label="", style=dotted, pos="0.7,-1.2!", width=2.0, height=2.0, color="#5F6368"]; aromatic_ring2 [shape=circle, label="", style=dotted, pos="5.2,-5.8!", width=2.5, height=2.5, color="#5F6368"]; } caption: "Figure 1: 2D Structure of this compound"

Spectroscopic Profile: An Analytical Deep Dive

Accurate characterization of this compound is paramount for its use in research and development. The following spectroscopic data serve as a definitive fingerprint for the compound's identity and purity.

Technique Expected Characteristics
¹H NMR Aldehyde Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals between δ 6.5-7.9 ppm. The protons on the benzaldehyde ring will be distinct from the five protons on the benzyl group ring. Benzylic Protons (OCH₂Ph): A characteristic singlet around δ 5.1 ppm. Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 100-165 ppm. Benzylic Carbon (OCH₂): A signal around δ 70 ppm. Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm.
IR Spectroscopy C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹. C-O Stretch (Ethers): Strong bands in the region of 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether). Aromatic C=C Stretch: Medium to weak bands from 1450-1600 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 242.27. Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺, and a peak at m/z = 151 resulting from the loss of the benzyl group.

Note: NMR chemical shifts are referenced to TMS in CDCl₃ and can vary slightly based on solvent and concentration.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the benzylation of 4-hydroxy-2-methoxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis.

Causality in Experimental Design

The choice of a weak base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide, but not so strong as to cause side reactions with the aldehyde. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K⁺) and promoting the Sₙ2 reaction without interfering with the nucleophile.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 4-Hydroxy-2-methoxybenzaldehyde Benzyl Bromide K₂CO₃ Stir Stir at Reflux (6-12 hours) Reactants->Stir Solvent Acetone or DMF Solvent->Stir Filter Filter to remove K₂CO₃ Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Dissolve in Ethyl Acetate Wash with H₂O & Brine Evaporate->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Final This compound Purify->Final

Step-by-Step Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).

  • Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Reactivity and Application in Drug Development

The utility of this compound in drug development stems from its predictable reactivity and its role as a precursor to more complex scaffolds.

  • The Aldehyde Handle: The aldehyde group is a versatile functional group for building molecular complexity. It readily undergoes reactions such as Wittig olefination to form alkenes, reductive amination to form substituted amines, and additions with organometallic reagents to create secondary alcohols. These transformations are fundamental in pharmaceutical synthesis.

  • Orthogonal Protecting Groups: The methoxy and benzyloxy groups serve as ether protecting groups for the phenolic hydroxyls. The benzyl ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), leaving the more robust methoxy group and other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.

  • Scaffold for Biologically Active Molecules: Isomers and analogues of this compound are key intermediates in the synthesis of compounds with significant biological activity. For example, 4-benzyloxy-3-methoxybenzaldehyde is a precursor for neurotrophic agents and compounds with potential anticancer activity.[4] The 4-benzyloxy-2-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to develop new therapeutic agents targeting a range of biological targets.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

Hazard StatementDescription
H315 Causes skin irritation.[7]
H319 Causes serious eye irritation.[6][7]
H335 May cause respiratory irritation.[7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis, and its functional groups offer a rich platform for subsequent chemical modifications. For researchers in organic synthesis and drug development, this compound represents a strategic building block for creating novel molecules with therapeutic potential. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

A Senior Application Scientist's Guide to 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, CAS number 58026-14-5, a key aromatic aldehyde intermediate in organic synthesis. With its unique substitution pattern, this compound serves as a valuable building block for a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines robust analytical methods for quality control, and discusses its significant applications. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for scientists and researchers.

Introduction & Significance

This compound is a polysubstituted aromatic aldehyde distinguished by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This specific arrangement of functional groups offers a powerful combination of steric and electronic properties that synthetic chemists can leverage.

  • The Aldehyde Group: A versatile functional handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and the formation of Schiff bases.

  • The Methoxy Group: An electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. Its steric bulk also directs incoming reagents.

  • The Benzyl Ether: A common and robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This trifecta of functionality makes this compound a sought-after precursor in the synthesis of natural products, pharmaceutical ingredients, and other high-value fine chemicals. Its structural motif is found in various bioactive molecules, underscoring its importance in drug development pipelines.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 58026-14-5
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance Solid, often beige or off-white powder
Melting Point 93-100 °C
Boiling Point 180 °C at 2 mmHg
SMILES COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1
Spectroscopic Data Interpretation

The identity and purity of the compound are unequivocally confirmed through spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃), one would expect to see distinct signals corresponding to the aldehyde proton (~9.8-10.5 ppm), the aromatic protons of both rings (dis-tributed between ~6.5-7.5 ppm), the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.9 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~189-192 ppm). Aromatic carbons will appear in the ~100-165 ppm range, with the benzylic carbon around 70 ppm and the methoxy carbon around 55 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1670-1700 cm⁻¹, C-O ether stretches around 1020-1250 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (242.27) should be observable. Common fragmentation patterns may include the loss of the benzyl group or the aldehyde function.

Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde.

Detailed Synthesis Protocol: Williamson Etherification

This protocol describes the benzylation of 4-hydroxy-2-methoxybenzaldehyde. The causality behind this choice is its high efficiency and the use of readily available, cost-effective reagents.

Materials:

  • 4-Hydroxy-2-methoxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).

  • Solvent & Base: Add a suitable solvent like acetone or DMF and anhydrous potassium carbonate (1.5-2.0 eq). The carbonate acts as the base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide. Acetone is often preferred for easier workup.

  • Alkylation: Add benzyl bromide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification: Recrystallization

For achieving high purity, recrystallization is the preferred method over column chromatography for its scalability and efficiency.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. The expected product is a solid with a melting point in the range of 93-100 °C.

Key Applications in Synthesis and Drug Discovery

This compound is more than an intermediate; it is an enabling reagent for accessing complex molecular architectures.

As a Precursor to Bioactive Scaffolds

This aldehyde is a common starting point for synthesizing compounds with potential therapeutic applications. For instance, related benzaldehyde structures are used in the development of novel anticancer and antimicrobial agents. The specific substitution pattern can be crucial for molecular recognition and binding to biological targets.

Role in Natural Product Synthesis

The structure is integral to the synthesis of various natural products and their analogs. The benzyloxy group can be strategically removed late in a synthetic sequence to reveal a free hydroxyl group, which is a common feature in many natural products and can be critical for biological activity.

Analytical & Quality Control Workflow

A self-validating system ensures that the material produced meets the standards required for subsequent research. The workflow below integrates synthesis with rigorous quality control.

G cluster_0 Synthesis & Purification cluster_1 Quality Control Checks cluster_2 Final Product synthesis Williamson Ether Synthesis workup Aqueous Workup & Extraction synthesis->workup tlc TLC Monitoring (In-process check) synthesis->tlc purify Recrystallization workup->purify mp Melting Point Analysis (Purity Indicator) purify->mp Verify Purity hplc HPLC Analysis (Quantitative Purity) purify->hplc Confirm Purity ≥98% spec Spectroscopic Confirmation (¹H NMR, ¹³C NMR, MS, IR) hplc->spec final_product Qualified Reagent (CAS 58026-14-5) spec->final_product Confirm Identity

Caption: A validated workflow from synthesis to a qualified final product.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized compound with high accuracy.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a sample solution of the compound in the mobile phase (~1 mg/mL).

    • Inject 10 µL into the HPLC system.

    • Record the chromatogram for 10-15 minutes.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks.

Safety, Handling, and Storage

As a senior scientist, ensuring lab safety is paramount. Adherence to established safety protocols is non-negotiable.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for advanced organic synthesis. Its structural features provide a reliable platform for constructing complex molecules relevant to pharmacology and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. Future research will likely continue to exploit this versatile building block in the discovery of novel therapeutics and functional materials, making proficiency in its use a valuable asset for any research and development scientist.

4-Benzyloxy-2-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Authored by: The Gemini Senior Application Scientist Group

Publication Date: January 3, 2026

This compound is a key aromatic aldehyde intermediate, valued in organic synthesis for its unique trifunctional scaffold. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the versatile benzyl protecting group makes it a strategic precursor for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, detailed methods for its analytical characterization, and an exploration of its applications as a building block for high-value compounds. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical Properties and Structural Analysis

This compound is a crystalline solid at room temperature. The core of its utility lies in its molecular structure: a benzene ring substituted with three key functional groups. The aldehyde group at position 1 is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and reductive aminations. The methoxy group at position 2 exerts a significant electronic and steric influence on the reactivity of the adjacent aldehyde and the aromatic ring. Finally, the benzyloxy group at position 4 serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under reductive conditions without affecting other functionalities, a critical feature in multi-step synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference by researchers.

PropertyValueSource(s)
Molecular Weight 242.27 g/mol [1][2]
Molecular Formula C₁₅H₁₄O₃[1][2]
CAS Number 58026-14-5[1]
Melting Point 98-100 °C[1]
Boiling Point 180 °C @ 2 mmHg[1]
IUPAC Name 2-methoxy-4-(phenylmethoxy)benzaldehyde[1]
SMILES COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1[1]

Applications in Drug Discovery and Fine Chemical Synthesis

The structural arrangement of this compound makes it an exceptionally valuable precursor in the synthesis of complex organic molecules. Its derivatives are actively investigated for various therapeutic applications, leveraging the core benzaldehyde scaffold which is present in many bioactive natural products and synthetic drugs.

Intermediate for Bioactive Scaffolds

The aldehyde functionality is a prime starting point for constructing larger molecules. For instance, it can readily undergo Claisen-Schmidt (aldol) condensation reactions with various ketones to form chalcones.[3] Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The benzyloxy group in the starting material allows for the late-stage deprotection to reveal a free phenol, which is often crucial for biological activity or for further synthetic manipulation.

While direct studies on this compound are specific, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise. For example, related structures have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells, highlighting a potential research trajectory for derivatives of this compound.[4]

Role of the Methoxy and Benzyloxy Groups

The methoxy group at the ortho position to the aldehyde sterically hinders and electronically influences the aldehyde's reactivity, which can be exploited for regioselective reactions. The benzyloxy group is not merely a placeholder; it imparts increased lipophilicity to intermediates, which can be advantageous for solubility in organic solvents during synthesis and purification. Its widespread use stems from its stability to a wide range of reagents and conditions, coupled with its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which are mild conditions that typically do not disturb other functional groups. The synthesis of neurotrophic compounds and other complex natural product analogs has utilized similar O-benzylated vanillin derivatives, underscoring the importance of this structural motif.[5][6]

Recommended Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of this compound.

Synthesis via Williamson Etherification

The most direct and reliable method for preparing this compound is through the Williamson etherification of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed in situ, acts as a nucleophile.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is crucial for deprotonating the phenolic hydroxyl to form the potassium phenoxide salt.

  • Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux (approximately 60-80°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup: After cooling to room temperature, filter off the potassium salts and wash the solid residue with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The final product can be purified by recrystallization from a solvent system like ethanol/water to yield a crystalline solid.[7][8]

G cluster_process Reaction & Workup cluster_output Final Product A 4-Hydroxy-2-methoxybenzaldehyde E Combine Reagents & Reflux (4-6h) A->E B Benzyl Bromide B->E C K₂CO₃ (Base) C->E D Acetonitrile (Solvent) D->E F Cool & Filter Salts E->F G Concentrate Filtrate F->G H Aqueous Workup & Extraction G->H I Dry & Evaporate Solvent H->I J Recrystallize I->J K Pure this compound J->K

Caption: Williamson ether synthesis workflow.

Analytical Characterization Workflow

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃). Expect to see characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings (6.5-7.5 ppm), the benzylic methylene protons (-O-CH₂-Ph) as a singlet (~5.1 ppm), and the methoxy protons as a singlet (~3.9 ppm).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~55 ppm).[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire a spectrum using a KBr pellet or ATR. Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹, C-O ether stretches around 1200-1250 cm⁻¹, and aromatic C=C stretches around 1500-1600 cm⁻¹.[10][11]

  • Mass Spectrometry (MS):

    • Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to confirm the molecular weight.[12] The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 242.27.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (GC-MS or ESI) Start->MS Data Correlate Spectroscopic Data NMR->Data IR->Data MS->Data End Structure Confirmed Data->End

Caption: Standard analytical workflow for structural verification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions based on analogous compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

  • Hazards: Based on related benzaldehydes, it may cause skin, eye, and respiratory irritation.[13]

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its distinct and strategically positioned functional groups. The ability to perform selective chemistry at the aldehyde position while the phenol is protected, combined with the electronic and steric influence of the methoxy group, provides chemists with a powerful tool for constructing complex molecular targets. The straightforward synthesis and well-defined characterization methods further enhance its appeal for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in innovative chemical research.

References

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and its applications as a precursor to novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that render it a valuable intermediate in the synthesis of complex organic molecules. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the protective benzyloxy moiety offers a powerful scaffold for the design of compounds with tailored pharmacological profiles. The strategic placement of these groups allows for a wide range of chemical transformations, making it a sought-after precursor in the development of new drugs, particularly in the fields of oncology and neurodegenerative diseases.

Physicochemical Properties and Synonyms

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 58026-14-5[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 98-100 °C[1]
Boiling Point 180 °C at 2 mmHg[1]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.N/A

This compound is also known by several synonyms, which are important to recognize when searching chemical databases and literature:

  • 2-methoxy-4-(phenylmethoxy)benzaldehyde[1]

  • 4-benzyloxy-o-anisaldehyde[1]

  • 5-(benzyloxy)-2-formylanisole[1]

  • Benzaldehyde, 2-methoxy-4-(phenylmethoxy)-[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The general strategy involves the benzylation of the hydroxyl group of a suitably substituted hydroxybenzaldehyde.

Synthetic Pathway

The synthesis commences with a commercially available starting material, 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 4-position is selectively benzylated, followed by methylation of the hydroxyl group at the 2-position.

synthesis_pathway A 2,4-Dihydroxybenzaldehyde B 4-Benzyloxy-2-hydroxybenzaldehyde A->B  Benzyl Bromide, K₂CO₃, Acetone   C This compound B->C  Dimethyl Sulfate, K₂CO₃, Acetone  

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from a procedure for a structurally similar compound and serves as a foundational method.[2]

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take 24-72 hours for completion.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-Benzyloxy-2-hydroxybenzaldehyde.

Purification Strategies

High purity of this compound is paramount for its use in drug synthesis. The two primary methods for purification are column chromatography and recrystallization.

Purification MethodAdvantagesDisadvantages
Column Chromatography High resolution, capable of separating closely related impurities.Time-consuming, requires larger volumes of solvent.
Recrystallization Simple, cost-effective for large-scale purification.Lower resolution, potential for co-crystallization of impurities.

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water mixture).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The following data is based on the analysis of the target compound and its close isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

  • Aromatic Protons: The protons on the benzaldehyde ring and the benzyl group will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm).

  • Methylene Protons (OCH₂Ph): A singlet for the two methylene protons is expected around δ 5.1 ppm.

  • Methoxy Protons (OCH₃): A singlet for the three methoxy protons will be observed around δ 3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected around δ 190-195 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-165 ppm.

  • Methylene Carbon (OCH₂Ph): The signal for the methylene carbon is expected around δ 70 ppm.

  • Methoxy Carbon (OCH₃): The signal for the methoxy carbon will be observed around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

IR_spectrum cluster_0 Key IR Absorptions A Functional Group B Vibrational Mode C Expected Wavenumber (cm⁻¹) Aldehyde_CH Aldehyde C-H Stretch Stretch Aldehyde_CH->Stretch Aldehyde_CH_wn ~2850, ~2750 (two bands) Stretch->Aldehyde_CH_wn Carbonyl Carbonyl (C=O) Carbonyl_Stretch Stretch Carbonyl->Carbonyl_Stretch Carbonyl_wn ~1690 (strong) Carbonyl_Stretch->Carbonyl_wn Aromatic_CC Aromatic C=C Aromatic_CC_Stretch Stretch Aromatic_CC->Aromatic_CC_Stretch Aromatic_CC_wn 1600-1450 Aromatic_CC_Stretch->Aromatic_CC_wn Ether_CO Ether (C-O) Ether_CO_Stretch Stretch Ether_CO->Ether_CO_Stretch Ether_CO_wn 1250-1050 Ether_CO_Stretch->Ether_CO_wn

Caption: Expected key IR absorptions for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₅H₁₄O₃), the expected molecular ion peak [M]⁺ would be at m/z 242.27. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Precursor for Anticancer Agents

Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents. The aldehyde functionality can be readily converted into various pharmacophores, such as chalcones and Schiff bases, which have demonstrated cytotoxic activity against various cancer cell lines.[3]

anticancer_workflow A This compound B Chalcone Derivatives A->B  Claisen-Schmidt Condensation   C Schiff Base Derivatives A->C  Condensation with Amines   D Evaluation of Anticancer Activity B->D C->D

Caption: Workflow for the synthesis and evaluation of anticancer agents.

Building Block for Neuroprotective Agents

The benzyloxybenzaldehyde scaffold has also been utilized in the synthesis of compounds with neuroprotective properties. For instance, it has been used in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic lignan.[4]

Role in Natural Product Synthesis

The structural motifs present in this compound are found in various natural products. Its use as a building block allows for the efficient construction of complex natural product skeletons.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May cause skin and eye irritation.[5][6]

  • May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its unique structural features provide a platform for the creation of diverse and complex molecules with potential therapeutic activities. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the necessary knowledge to effectively utilize this important chemical intermediate in their scientific endeavors.

References

Topic: 4-Benzyloxy-2-methoxybenzaldehyde: A Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-methoxybenzaldehyde is a highly versatile and valuable intermediate in the field of medicinal chemistry. Its strategically positioned functional groups—a reactive aldehyde, a directing methoxy group, and a readily cleavable benzyl protecting group—make it an ideal starting material for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its synthesis from common starting materials, robust purification protocols, and critical characterization data. By explaining the chemical principles behind the synthetic strategies and applications, this document serves as a practical resource for researchers and drug development professionals aiming to leverage this key building block in their synthetic campaigns.

The Strategic Importance in Drug Discovery

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can significantly impact the timeline and cost of developing a new chemical entity. This compound has emerged as a cornerstone intermediate due to its unique combination of functionalities. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, reductive aminations, and Wittig reactions. The 2-methoxy group electronically influences the aromatic ring, directing subsequent reactions, while the 4-benzyloxy group provides stable protection for a phenolic hydroxyl, which can be unmasked in later synthetic stages under mild conditions. This trifecta of features allows for the streamlined construction of molecular architectures found in numerous classes of therapeutic agents, from anticancer to neuroprotective agents.[1]

Synthesis: A Guided Path from 2,4-Dihydroxybenzaldehyde

The most direct and widely adopted synthesis of this compound begins with the commercially available and inexpensive 2,4-dihydroxybenzaldehyde. The entire process is a two-step procedure that hinges on the principle of selective functionalization of the two hydroxyl groups.

Core Principle: Exploiting Differential Acidity

The key to this synthesis is the difference in acidity between the hydroxyl groups at the C-2 and C-4 positions. The C-4 hydroxyl is more acidic and sterically accessible than the C-2 hydroxyl, which is engaged in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This chelation effect makes the C-2 hydroxyl less nucleophilic. Consequently, when using a mild base and one equivalent of an electrophile, the reaction occurs preferentially at the C-4 position.

Step 1: Regioselective Benzylation

The first step involves the selective protection of the 4-hydroxyl group as a benzyl ether. The benzyl group is an ideal choice for a protecting group in this context; it is robust to a wide range of reaction conditions but can be easily removed via catalytic hydrogenolysis.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde [2][3]

  • Reagent Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile (approx. 10 mL per gram of aldehyde), add a mild base like potassium carbonate (K₂CO₃, 1.1 eq).

  • Addition of Benzylating Agent: While stirring the suspension vigorously, add benzyl chloride or benzyl bromide (1.05 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 24-72 hours) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude intermediate, 4-benzyloxy-2-hydroxybenzaldehyde, which often solidifies upon standing. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Methylation of the Remaining Hydroxyl Group

With the C-4 position protected, the remaining C-2 hydroxyl group is methylated. This is a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: Dissolve the crude 4-benzyloxy-2-hydroxybenzaldehyde (1.0 eq) in acetone. Add an excess of potassium carbonate (K₂CO₃, ~2-3 eq).

  • Addition of Methylating Agent: Add dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) (~1.2 eq) dropwise to the suspension. Safety Precaution: Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care inside a chemical fume hood.

  • Reaction Execution: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in the previous step. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Two-step synthesis from 2,4-dihydroxybenzaldehyde.

Quality Control: Characterization and Data

Verifying the identity and purity of the synthesized intermediate is a critical step to ensure the success of subsequent reactions. A combination of physical and spectroscopic methods should be employed.

Property / TechniqueExpected Result / DataReference
Molecular Formula C₁₅H₁₄O₃[4][5]
Molecular Weight 242.27 g/mol [4][5]
Appearance White to off-white solid
Melting Point 98-100 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.4 (s, 1H, CHO), 7.8-7.3 (m, 6H, Ar-H), 6.6-6.5 (m, 2H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~189 (CHO), 164, 161, 136, 129, 128.5, 127.5, 118, 106, 99, 71 (OCH₂Ph), 56 (OCH₃)
FT-IR (KBr, cm⁻¹) ~2850, 2750 (Aldehyde C-H), ~1675 (Aldehyde C=O stretch), ~1600, 1580 (Aromatic C=C), ~1260, 1030 (C-O stretch)
Mass Spec (EI) m/z (%): 242 [M⁺], 91 [C₇H₇⁺, 100%][4]

Applications in Medicinal Chemistry

The utility of this compound is demonstrated by its application as a precursor to diverse molecular scaffolds.

  • Synthesis of Schiff Bases and Heterocycles: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These intermediates can be reduced to secondary amines or serve as precursors for the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines. For example, it can be reacted with 2-amino-4-methoxyphenol to produce complex Schiff base ligands.

  • Building Block for Flavonoids and Chalcones: Through Claisen-Schmidt condensation with various acetophenones, this compound can be converted into chalcone intermediates. These chalcones are key precursors to flavonoids, a class of compounds extensively studied for their antioxidant and anticancer properties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde is an excellent substrate for olefination reactions, allowing for the formation of carbon-carbon double bonds and the extension of carbon chains, which is a common strategy in the total synthesis of natural products.

Conclusion

This compound is a quintessential example of a strategic intermediate in modern organic synthesis. Its preparation from 2,4-dihydroxybenzaldehyde is efficient, scalable, and relies on fundamental principles of organic chemistry, making it accessible for a wide range of laboratory settings. The compound's versatile reactivity profile provides a reliable entry point for the synthesis of diverse and complex molecules, solidifying its role as an indispensable tool for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity empowers chemists to design and execute more efficient pathways to novel therapeutic candidates.

References

A Comprehensive Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Benzyloxy-2-methoxybenzaldehyde (CAS No. 58026-14-5), a versatile aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Profile

This compound is a substituted aromatic aldehyde characterized by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

Chemical Structure:

Caption: Key chemical properties of this compound.

The presence of the aldehyde functional group provides a reactive site for a multitude of chemical transformations, including but not limited to, nucleophilic additions, reductions, oxidations, and Wittig reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, offering further synthetic utility. The methoxy group at the ortho position can influence the reactivity of the aldehyde and the aromatic ring through electronic and steric effects.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, with a standard of ≥98% being common.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%Grams to kilograms
Santa Cruz Biotechnology≥98%Grams
Amerigo ScientificCustomInquire for details
Chemical-Suppliers.comVariesGrams to kilograms

Procurement Strategy: For academic and early-stage research, smaller quantities from suppliers like Santa Cruz Biotechnology are suitable. For process development and scale-up activities, suppliers like Sigma-Aldrich and other bulk chemical providers should be considered. It is imperative to request a Certificate of Analysis (CoA) with each purchase to verify purity and identity.

Synthesis and Manufacturing Routes

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,4-dihydroxybenzaldehyde. This approach involves a regioselective benzylation followed by methylation.

Step 1: Regioselective Benzylation of 2,4-Dihydroxybenzaldehyde

The initial step focuses on the selective protection of the more acidic 4-hydroxyl group as a benzyl ether. This regioselectivity is crucial for the successful synthesis of the desired isomer.

G 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 4-Benzyloxy-2-hydroxybenzaldehyde 4-Benzyloxy-2-hydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde->4-Benzyloxy-2-hydroxybenzaldehyde Benzyl Bromide, K2CO3 Acetone, rt, 3 days G 4-Benzyloxy-2-hydroxybenzaldehyde 4-Benzyloxy-2-hydroxybenzaldehyde This compound This compound 4-Benzyloxy-2-hydroxybenzaldehyde->this compound Methyl Iodide, K2CO3 Acetone or DMF, reflux G cluster_0 Synthesis of Bioactive Molecules cluster_1 Potential Therapeutic Applications This compound This compound Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Condensation Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with Primary Amines Heterocycles Heterocycles This compound->Heterocycles Cyclization Reactions Anticancer Anticancer Chalcones->Anticancer Antimicrobial Antimicrobial Schiff Bases->Antimicrobial Neuroprotective Neuroprotective Heterocycles->Neuroprotective

A Technical Guide to the Spectral Characterization of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Benzyloxy-2-methoxybenzaldehyde, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a substituted aromatic aldehyde featuring a benzyloxy and a methoxy group.[1] The precise arrangement of these functional groups on the benzaldehyde core dictates its reactivity and potential biological activity. Therefore, accurate structural elucidation through modern spectroscopic techniques is paramount for its application in research and development. This guide will detail the expected spectral signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for its characterization.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral properties. The numbering of the atoms is provided for clarity in the subsequent spectral assignments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of diverse chemical derivatives from the versatile precursor, 4-Benzyloxy-2-methoxybenzaldehyde. This starting material is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which includes a reactive aldehyde group for elaboration, a methoxy group that influences electronic properties, and a benzyl ether that serves as a robust protecting group for a phenolic hydroxyl. This document provides senior researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesizing key molecular scaffolds, including chalcones, Schiff bases, and stilbenes. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Utility of this compound

This compound is an aromatic aldehyde that serves as a cornerstone building block in multi-step organic synthesis. Its molecular structure offers three distinct points of chemical reactivity that can be manipulated with high selectivity.

  • The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde is an electrophilic center, readily participating in a wide array of classic carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The Benzyl Protecting Group (-OCH₂Ph): The phenolic hydroxyl at the 4-position is protected as a benzyl ether. This group is stable under many reaction conditions, including basic and some acidic environments, but can be selectively removed via catalytic hydrogenation or specific oxidative methods to unmask the phenol for further functionalization or to reveal a biologically active moiety.[1][2]

  • The Methoxy Group (-OCH₃): The methoxy group at the 2-position is an electron-donating group that modulates the reactivity of both the aromatic ring and the adjacent aldehyde. It influences the stereochemical and electronic outcomes of reactions and is a common feature in many natural products and pharmacologically active molecules.

These features make this compound an ideal precursor for creating libraries of complex molecules with potential applications in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[3][4]
Molecular Weight 242.27 g/mol [3][4]
IUPAC Name 4-methoxy-2-(phenylmethoxy)benzaldehyde[4]
CAS Number 32884-23-4[4]
Appearance SolidN/A

Core Synthetic Pathways and Methodologies

The aldehyde functionality is the primary handle for the elaboration of the this compound core. The following sections detail the synthesis of three major classes of derivatives: Chalcones, Schiff Bases, and Stilbenes.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and possess a broad spectrum of biological activities.[5] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH, NaOH) to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[6]

G cluster_start Reactants cluster_process Reaction & Work-up cluster_end Purification A 4-Benzyloxy-2-methoxy- benzaldehyde D Mix & Stir at RT (Monitor by TLC) A->D B Substituted Acetophenone B->D C Base (KOH) in Ethanol C->D E Pour into ice water & Acidify (HCl) D->E Reaction Completion F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Chalcone Product H->I

Figure 1: General workflow for Claisen-Schmidt synthesis of chalcones.

Protocol 2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-2-methoxyphenyl)prop-2-en-1-one

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.21 g, 5 mmol) and 4'-chloroacetophenone (0.77 g, 5 mmol) in 20 mL of ethanol. Stir until a homogeneous solution is formed.

  • Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (0.56 g, 10 mmol) in 10 mL of ethanol dropwise over 15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5 by the slow addition of 1N HCl.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid. Dry the product under vacuum.

Synthesis of Schiff Bases (Imines)

Schiff bases are compounds containing an azomethine or imine group (-C=N-). They are formed by the condensation of a primary amine with an aldehyde. These compounds are pivotal in coordination chemistry and are widely investigated for their catalytic and biological properties.[7]

Mechanism Insight: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate is unstable and rapidly undergoes acid- or base-catalyzed dehydration to form the stable imine bond. The reaction is often carried out in a solvent like ethanol and may be driven to completion by refluxing to remove the water formed.

G cluster_start Reactants cluster_process Reaction cluster_end Isolation & Purification A 4-Benzyloxy-2-methoxy- benzaldehyde C Dissolve in Ethanol A->C B Primary Amine (e.g., 2-Amino-4-methoxyphenol) B->C D Reflux for 1-2 hours C->D E Cool to Room Temp. D->E Reaction Completion F Collect Precipitate by Filtration E->F G Recrystallize from Ethanol F->G H Schiff Base Product G->H

Figure 2: General workflow for the synthesis of Schiff bases.

Protocol 2.2: Synthesis of 5-(Benzyloxy)-2-(((4-methoxyphenyl)imino)methyl)phenol

  • Reactant Preparation: Dissolve this compound (1.21 g, 5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask by gentle warming.

  • Amine Addition: To this solution, add a solution of 4-methoxyaniline (p-anisidine) (0.62 g, 5 mmol) in 15 mL of ethanol.

  • Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture for 2 hours.

  • Isolation: After reflux, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Synthesis of Stilbenes via Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), offering excellent control over the position of the newly formed double bond.[9][10]

Mechanism Insight: The reaction is initiated by the formation of the phosphorus ylide, which is generated by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium or NaOH). The ylide, a carbanion stabilized by the adjacent positively charged phosphorus, acts as a potent nucleophile. It attacks the aldehyde's carbonyl carbon to form a zwitterionic intermediate known as a betaine.[10] The betaine rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[11]

G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_end Work-up & Purification A Triphenylphosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) C Phosphorus Ylide (Wittig Reagent) A->C B Strong Base (e.g., NaOH in CH₂Cl₂) B->C E Add Aldehyde to Ylide Solution C->E D 4-Benzyloxy-2-methoxy- benzaldehyde D->E F Stir at Room Temp. E->F G Quench Reaction (Water) F->G H Extract with Organic Solvent G->H I Purify by Chromatography H->I J Stilbene Product I->J

Figure 3: Workflow for the synthesis of stilbenes via the Wittig reaction.

Protocol 2.3: Synthesis of 1-(Benzyloxy)-4-((E)-styryl)-3-methoxybenzene

  • Ylide Generation: In a two-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (2.33 g, 6 mmol) in 25 mL of dichloromethane (CH₂Cl₂). Add 5 mL of 50% aqueous sodium hydroxide solution and stir the two-phase mixture vigorously for 30 minutes. The formation of the orange-colored ylide will be visible in the organic layer.

  • Aldehyde Addition: Add a solution of this compound (1.21 g, 5 mmol) in 10 mL of dichloromethane dropwise to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Add 20 mL of water to the flask and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product contains the desired stilbene and triphenylphosphine oxide. Purify the stilbene derivative by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Strategic Deprotection of the Benzyl Group

For many biological applications, a free hydroxyl group is required. The benzyl ether in the synthesized derivatives can be cleaved under standard conditions to yield the corresponding phenol.

Methodology: Catalytic Hydrogenation This is the most common and clean method for benzyl ether deprotection. The reaction involves treating the benzylated compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Protocol 3.1: Debenzylation to Yield Phenolic Derivative

  • Setup: Dissolve the benzyl-protected derivative (1 mmol) in 20 mL of a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected phenolic compound.

References

Application Notes & Protocols: Strategic Synthesis via Aldol Condensation with 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol condensation stands as a cornerstone reaction in organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the Claisen-Schmidt condensation, a specific variant of the aldol reaction, utilizing 4-Benzyloxy-2-methoxybenzaldehyde as a key aromatic building block.[3][4] This aldehyde, lacking α-hydrogens, is an ideal electrophilic partner for reactions with enolizable ketones, leading to the synthesis of α,β-unsaturated ketones, commonly known as chalcones. These chalcone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[5][6] This document offers a detailed mechanistic overview, validated experimental protocols, characterization data, and expert insights to empower researchers in leveraging this versatile reaction for advanced synthesis.

Mechanistic Rationale: The Claisen-Schmidt Pathway

The Claisen-Schmidt condensation is a crossed aldol reaction that proceeds efficiently when one carbonyl partner, in this case, this compound, cannot form an enolate, thereby preventing self-condensation and simplifying the product landscape.[3][7] The reaction can be catalyzed by either a base or an acid, with base-catalysis being the more prevalent and often higher-yielding method for chalcone synthesis.

Base-Catalyzed Mechanism

The base-catalyzed pathway is a robust and widely used method for chalcone synthesis. It involves the irreversible formation of a highly conjugated product. The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion.[1][7][8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[7][9]

  • Aldol Addition: A tetrahedral intermediate is formed, which is subsequently protonated by the solvent (typically ethanol/water) to yield a β-hydroxy ketone, the initial aldol addition product.[7][10]

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. The elimination of a water molecule is highly favorable as it results in the formation of a stable, extended conjugated system, yielding the final α,β-unsaturated ketone (chalcone).[7][9][10]

Base-Catalyzed Aldol Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Addition cluster_2 Step 4: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Aldehyde 4-Benzyloxy-2-methoxy- benzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol + H₂O - OH⁻ Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O (Elimination)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Acid-Catalyzed Mechanism

While less common for this specific transformation, an acid-catalyzed pathway is also viable. It proceeds through an enol intermediate.

  • Enol Formation: The acid catalyst promotes the tautomerization of the ketone to its more reactive enol form.[1][11]

  • Carbonyl Activation: The aldehyde is activated by protonation of its carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1][11]

  • Nucleophilic Attack: The electron-rich enol attacks the activated aldehyde.

  • Dehydration: The resulting intermediate eliminates water to form the conjugated enone product. This dehydration step is often spontaneous under acidic conditions.[10][11]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product purification and characterization.

Protocol 1: Base-Catalyzed Synthesis of a Chalcone Derivative

This protocol describes a standard and reliable method for synthesizing a chalcone from this compound and a representative ketone, acetophenone.

Materials and Reagents:

  • This compound

  • Acetophenone (or other suitable ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-Bottom Flask

  • Erlenmeyer Flask

  • Buchner Funnel and Filter Paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 10 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[12]

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving ~2.5 mmol of NaOH in 10 mL of deionized water, then add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds.[9][12]

  • Reaction: Cap the flask and stir the mixture vigorously at room temperature. The reaction progress is often indicated by a color change and the precipitation of the solid chalcone product, which can occur within 15-30 minutes but may take several hours depending on the specific ketone used.[12] If precipitation is slow, the mixture can be gently heated over a steam bath for 10-15 minutes.[9]

  • Product Isolation (Workup): Once precipitation appears complete, cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation. Break up the solid with a spatula and collect the crude product by vacuum filtration using a Buchner funnel.[12][13]

  • Washing: Wash the filtered solid sequentially with three portions of cold deionized water to remove residual NaOH, followed by one portion of chilled 95% ethanol to remove unreacted starting materials.[9][12][13]

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the crude yield.

Purification:

  • The most effective method for purifying aldol condensation products is recrystallization.[12] Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This alternative protocol minimizes solvent waste and can lead to very high yields in short reaction times.[14]

Procedure:

  • Grinding: In a mortar, combine 1.0 mmol of this compound, 1.0 mmol of the ketone, and 1.0 mmol of solid NaOH pellets.[6][13]

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will often become sticky or liquefy before re-solidifying as the product forms.[13]

  • Isolation: Add approximately 10 mL of deionized water to the mortar and triturate the solid with the pestle to break it up.[13]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove the NaOH catalyst.[6] The product can then be recrystallized from 95% ethanol as described in Protocol 1.[6][13]

Experimental Workflow A 1. Reactant Preparation (Aldehyde + Ketone in EtOH) B 2. Catalyst Addition (Aqueous NaOH) A->B C 3. Reaction (Stir at RT, Monitor Precipitate) B->C D 4. Isolation (Ice Bath Cool, Vacuum Filtration) C->D E 5. Washing (Cold H₂O, Cold EtOH) D->E F 6. Purification (Recrystallization from EtOH) E->F G 7. Characterization (TLC, m.p., IR, NMR) F->G

Caption: General experimental workflow for chalcone synthesis.

Data Presentation and Product Characterization

The successful synthesis of the target chalcone must be confirmed through rigorous analytical techniques.

Representative Reaction Parameters

The following table summarizes typical conditions and outcomes for the Claisen-Schmidt condensation between a benzyloxy-methoxybenzaldehyde and various acetophenones, providing a predictive framework for experimental design. The data is adapted from analogous reactions.[5]

Ketone Partner (1.0 eq)Aldehyde Partner (1.0 eq)Catalyst (eq)SolventTime (h)Yield (%)
AcetophenoneThis compoundNaOH (2.5)EtOH/H₂O2-4~85-95
4'-MethylacetophenoneThis compoundNaOH (2.5)EtOH/H₂O2-4~88-96
4'-ChloroacetophenoneThis compoundNaOH (2.5)EtOH/H₂O3-5~80-90
4'-MethoxyacetophenoneThis compoundNaOH (2.5)EtOH/H₂O3-5~82-92
Standard Characterization
  • Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress by observing the consumption of starting materials and the appearance of the more nonpolar product spot. A typical eluent system is hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).[6]

  • Melting Point (m.p.): A sharp melting point range for the recrystallized product is a strong indicator of purity.[5][12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see a strong absorption for the α,β-unsaturated carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹, and a C=C alkene stretch within the conjugated system.[5][12]

  • ¹H NMR Spectroscopy: Provides definitive structural confirmation. Key diagnostic signals include two doublets in the vinylic region (typically ~7.0-8.0 ppm) corresponding to the α- and β-protons of the enone system, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration.[15]

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal appears significantly downfield (δ 185-195 ppm). The α- and β-alkene carbons also give characteristic signals (δ ~120-145 ppm).[5][15]

Authoritative Insights & Troubleshooting

  • Causality of Reagent Choice: this compound is an excellent substrate because it lacks α-hydrogens, which completely prevents self-condensation and directs the reaction toward the desired crossed product.[1][3] The ketone is chosen as the enolizable partner. To further minimize ketone self-condensation, the aldehyde can be added slowly to a pre-stirred mixture of the ketone and base.[1]

  • Driving Force: The reaction is powerfully driven towards the final dehydrated product by the formation of a highly stable, extended conjugated π-system that includes the two aromatic rings and the enone moiety.[9] This thermodynamic sink makes the final elimination step essentially irreversible.

  • Troubleshooting Low Yield: If the product does not precipitate or the yield is low, gentle heating can often promote the reaction.[9] However, excessive heat can lead to side reactions. Ensure the base is fresh and of sufficient concentration. In cases where the product is an oil or is difficult to crystallize, purification by column chromatography may be necessary.[16]

  • Purity Issues: The primary impurity is often unreacted aldehyde. A thorough wash with cold ethanol is usually sufficient to remove it.[9] If the product remains colored after recrystallization, a small amount of activated charcoal can be used during the hot dissolution step, followed by hot filtration to remove the charcoal before cooling.

References

The Strategic Application of 4-Benzyloxy-2-methoxybenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Benzyloxy-2-methoxybenzaldehyde emerges as a highly valuable and versatile scaffold, offering a unique combination of structural features that are advantageous for drug design and synthesis. The presence of a reactive aldehyde functionality, a metabolically influential methoxy group, and a readily cleavable benzyloxy protecting group provides chemists with a powerful tool for creating diverse molecular architectures with tunable pharmacological properties.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its role as a precursor to bioactive molecules, and provide detailed, field-proven protocols for its utilization in key synthetic transformations. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this promising chemical intermediate.

Core Attributes and Strategic Advantages

The utility of this compound in medicinal chemistry is rooted in its distinct structural components:

  • Aldehyde Group: This functional group serves as a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of complex molecular frameworks.

  • Methoxy Group: The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can enhance metabolic stability by blocking potential sites of oxidation and can also modulate receptor binding affinity through electronic and steric effects.

  • Benzyloxy Group: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. Its strategic placement allows for reactions at other sites of the molecule, and it can be selectively removed under various conditions to unmask the phenol for further functionalization or to reveal a key pharmacophoric feature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted 4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base.

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related benzyloxybenzaldehyde derivatives.[1][2]

Objective: To synthesize this compound from 4-hydroxy-2-methoxybenzaldehyde.

Materials:

  • 4-Hydroxy-2-methoxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

  • To this solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Data for this compound:

PropertyValueReference
CAS Number 58026-14-5
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Melting Point 93-98 °C
Boiling Point 180 °C at 2 mmHg

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity of a Structural Isomer

While direct pharmacological data for this compound is limited in the public domain, a study on its structural isomer, 2-(benzyloxy)-4-methoxybenzaldehyde , has demonstrated significant anticancer activity. This provides a strong rationale for exploring the therapeutic potential of derivatives of this compound.

Research has shown that 2-(benzyloxy)-4-methoxybenzaldehyde exhibits potent cytotoxic effects against the human promyelocytic leukemia (HL-60) cell line. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation

One of the most powerful applications of this compound is in the synthesis of chalcones, which are precursors to flavonoids and other important heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4] The Claisen-Schmidt condensation is a reliable method for this transformation.

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Potassium hydroxide

  • Ethanol

  • Crushed ice

  • 10% Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol with stirring.

  • In a separate flask, prepare a solution of potassium hydroxide (2.0 equivalents) in ethanol.

  • Slowly add the potassium hydroxide solution to the mixture of the aldehyde and ketone at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Diagram: Claisen-Schmidt Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification start Dissolve this compound and Acetophenone in Ethanol add_base Add Ethanolic KOH Solution start->add_base stir Stir at Room Temperature (24h) add_base->stir quench Pour into Ice stir->quench acidify Acidify with 10% HCl quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone Product recrystallize->product

Caption: Workflow for the synthesis of chalcones.

Mechanism of Action Insight: The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets. One key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram: Simplified Anticancer Mechanism of Chalcones

G Chalcone Chalcone Derivative Tubulin Tubulin Dimers Chalcone->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by chalcones.

Conclusion: A Scaffold with Significant Promise

This compound stands out as a chemical intermediate with considerable potential in medicinal chemistry. Its synthetic accessibility and the strategic arrangement of its functional groups provide a robust platform for the generation of diverse and complex molecules. The demonstrated anticancer activity of its structural isomer underscores the promise of this scaffold in the development of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Application Notes & Protocols: 4-Benzyloxy-2-methoxybenzaldehyde as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxy-2-methoxybenzaldehyde is a pivotal building block in synthetic organic and medicinal chemistry. Its unique trifunctional arrangement—a reactive aldehyde, an electron-donating methoxy group, and a readily cleavable benzyloxy protecting group—offers a strategic platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its chemical properties, synthetic utility, and detailed protocols for its application in the synthesis of compounds with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory agents.

Introduction: The Strategic Advantage of this compound

This compound is a crystalline solid with the chemical formula C₁₅H₁₄O₃.[1] Its structure is primed for selective chemical transformations, making it an invaluable intermediate. The aldehyde group serves as a versatile handle for chain extension and the formation of various carbon-carbon and carbon-nitrogen bonds. The methoxy group at the ortho position influences the electronic properties and reactivity of the aromatic ring and the aldehyde. Crucially, the benzyloxy group at the para position acts as a robust protecting group for a phenol, which can be selectively removed in the final stages of a synthesis to unmask a free hydroxyl group—a common feature in many natural and synthetic bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 58026-14-5[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Crystalline solid
Melting Point 98-100 °C[1]
Boiling Point 180 °C at 2 mmHg[1]
SMILES COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1[1]
Synthesis of the Building Block

The preparation of this compound typically involves a two-step process starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde (also known as 4-formyl-3-methoxyphenol). The key step is a Williamson ether synthesis, a reliable and high-yielding reaction for the formation of ethers.

G cluster_0 Synthesis of this compound start 4-Hydroxy-2-methoxybenzaldehyde product This compound start->product Williamson Ether Synthesis reagents Benzyl bromide (BnBr) K₂CO₃, Acetone or DMF reagents->product G cluster_1 Chalcone Synthesis Workflow start 4-Benzyloxy-2- methoxybenzaldehyde + Substituted Acetophenone reaction Claisen-Schmidt Condensation (Stir at RT) start->reaction reagents Ethanol, aq. NaOH reagents->reaction workup Pour into ice water, acidify with HCl reaction->workup isolation Filter precipitate workup->isolation purification Recrystallize from Ethanol isolation->purification product Chalcone Derivative purification->product

References

Introduction: The Strategic Importance of Chalcones and 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Chalcones Using 4-Benzyloxy-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules.[1] Characterized by an open-chain flavonoid structure—two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system—they are renowned for their roles as versatile precursors in the synthesis of heterocyclic compounds and as potent pharmacophores in their own right.[2][3] The chalcone scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making it a privileged structure in medicinal chemistry and drug discovery.[4][5]

The synthesis of chalcones is most prominently achieved through the Claisen-Schmidt condensation, a reliable and versatile reaction between an aromatic aldehyde and an acetophenone derivative.[3][6] The choice of the starting aldehyde is critical as its substituents profoundly influence the physicochemical properties and biological activity of the resulting chalcone.

This guide focuses on the application of This compound as a key reactant in chalcone synthesis. This particular aldehyde is of significant interest for several reasons:

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the C2 position can modulate the electronic environment of the aromatic ring and the reactivity of the entire molecule.

  • The Benzyloxy Group (-OCH₂Ph): The bulky benzyloxy group at the C4 position serves a dual purpose. It acts as a protecting group for the phenol, which can be deprotected in a subsequent step to yield a free hydroxyl group—a common feature in many biologically active natural products. Furthermore, its presence enhances lipophilicity, which can influence the compound's pharmacokinetic profile.

This document provides a detailed exploration of the synthesis mechanism, a step-by-step experimental protocol, and key data for researchers aiming to leverage this compound for the creation of novel chalcone derivatives.

Core Synthetic Methodology: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that is exceptionally well-suited for chalcone synthesis.[6][7][8] The reaction's efficiency stems from the use of an aromatic aldehyde, like this compound, which lacks α-hydrogens. This structural feature prevents the aldehyde from self-condensing, thereby simplifying the reaction pathway and leading to the formation of a single desired product.[8] The most common approach employs a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][10]

The mechanism proceeds through three distinct, sequential steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the acetophenone (or another enolizable ketone). This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon-based nucleophile.[3][11] The acidity of this proton is significantly increased by the adjacent electron-withdrawing carbonyl group.

  • Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral intermediate, a β-hydroxy ketone, which is the initial aldol addition product.[3][8]

  • Dehydration: The β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of water).[11] This elimination step is thermodynamically driven by the formation of a highly stable, extended conjugated system that links the two aromatic rings through the α,β-unsaturated double bond, yielding the final chalcone.[3][9]

Reaction Mechanism Diagram

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Acetophenone Acetophenone Enolate Resonance-Stabilized Enolate (Nucleophile) Acetophenone->Enolate α-H abstraction Base Base (OH⁻) Aldehyde 4-Benzyloxy-2-methoxy- benzaldehyde (Electrophile) Intermediate β-Hydroxy Ketone Intermediate Aldehyde->Intermediate Enolate_ref->Aldehyde Nucleophilic attack on carbonyl carbon Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Intermediate_ref->Chalcone Elimination of H₂O Water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol details the synthesis of (2E)-3-(4-(benzyloxy)-2-methoxyphenyl)-1-phenylprop-2-en-1-one, a representative chalcone, via a conventional base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%, reagent grade)

  • Hydrochloric Acid (HCl, dilute solution, ~10%)

  • Distilled Water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, magnetic stirrer, etc.)

  • Vacuum filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve this compound (e.g., 10 mmol, 2.42 g) and acetophenone (e.g., 10 mmol, 1.20 g) in approximately 50 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.[12]

  • Catalyst Addition: Separately, prepare a 40-50% (w/v) aqueous solution of NaOH. While vigorously stirring the ethanol solution of the reactants, add the NaOH solution dropwise.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products. A distinct color change (typically to yellow or orange) and the formation of a precipitate indicate the reaction is proceeding.[12]

  • Reaction Execution and Monitoring: Continue stirring the reaction mixture at room temperature for 4 to 6 hours. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).

    • Expertise Note: A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot signify the reaction's progression towards completion.

  • Product Isolation (Work-up): Once the reaction is complete, pour the entire reaction mixture into a beaker containing approximately 200 g of crushed ice and water. Stir for 15-20 minutes.[12] Slowly acidify the mixture by adding dilute HCl dropwise until the solution is neutral (pH ≈ 7), which can be checked with litmus paper.

    • Trustworthiness Note: This step serves two purposes: it precipitates the water-insoluble crude chalcone product and neutralizes the excess NaOH catalyst, preventing potential degradation of the product.

  • Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove any inorganic salts and residual base.[12]

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol.[3][12] Dissolve the solid in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Determine the final yield and measure the melting point of the purified product. Confirm the structure using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[13]

Quantitative Data Summary

The Claisen-Schmidt condensation is highly effective, with variations in catalysts and conditions affecting reaction times and yields. The table below summarizes typical parameters for the synthesis of chalcones from substituted benzaldehydes.

Reactant AReactant BCatalystSolventReaction ConditionsTypical Yield (%)Ref.
4-Benzyloxy-benzaldehydeAcetophenoneaq. 10% NaOHEthanolRoom Temp, overnight85-95[14]
4-Methoxyacetophenone4-HydroxybenzaldehydeSolid NaOHNone (Grinding)Room Temp, 30 min~33[10]
Substituted Benzaldehyde4-MethoxyacetophenoneNaOHEthanolRoom Temp, 4-6 hr70-95[12]
BenzaldehydeAcetophenoneKOHEthanol40 °C, Ultrasound90-99[15]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis and purification process.

G Start Start: Materials & Reagents Mixing 1. Dissolve Aldehyde & Ketone in Ethanol Start->Mixing Reaction 2. Add NaOH Catalyst Stir at Room Temp (4-6h) Monitor via TLC Mixing->Reaction Workup 3. Quench in Ice Water Neutralize with HCl Reaction->Workup Filtration 4. Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification 5. Recrystallize from Hot Ethanol Filtration->Purification Characterization 6. Dry & Characterize (MP, NMR, IR) Purification->Characterization End Pure Chalcone Product Characterization->End

Caption: General workflow for chalcone synthesis and purification.

References

Application Notes & Protocols: A Guide to the Vilsmeier-Haack Reaction for Methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide offers an in-depth exploration of the V-H reaction with a specific focus on its application in the synthesis of methoxybenzaldehyde isomers, particularly p-anisaldehyde, a valuable intermediate in the pharmaceutical, fragrance, and fine chemical industries.[4] We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss critical parameters influencing regioselectivity and yield. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Underpinning Principle: Mechanism and Rationale

The Vilsmeier-Haack reaction accomplishes the introduction of a formyl group (-CHO) onto a nucleophilic substrate.[3] Its efficacy stems from the in-situ generation of a potent electrophile, the chloroiminium salt known as the Vilsmeier reagent , which is significantly more reactive than what could be achieved with formyl chloride, an unstable species.[5]

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of a substituted amide, most commonly N,N-dimethylformamide (DMF), on a dehydrating acid chloride, typically phosphorus oxychloride (POCl₃).[6][7] This process forms the electrophilic Vilsmeier reagent, a chloroiminium cation.[5][8] The choice of DMF and POCl₃ is strategic; they are economical, readily available, and highly effective for generating the reagent under mild conditions.[1]

Stage 2: Electrophilic Aromatic Substitution & Hydrolysis

The electron-rich aromatic ring of the substrate, in this case, methoxybenzene (anisole), attacks the electrophilic carbon of the Vilsmeier reagent.[6] The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group, making anisole an ideal substrate for this transformation. The resulting intermediate, an iminium salt, is then hydrolyzed during the aqueous work-up step to yield the final aromatic aldehyde.[2]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Anisole Anisole (Methoxybenzene) Iminium_Salt Iminium Salt Intermediate Anisole->Iminium_Salt Electrophilic Attack Anisaldehyde p-Anisaldehyde Iminium_Salt->Anisaldehyde Aqueous Workup (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Experimental Design: Protocols and Strategic Considerations

The successful execution of a Vilsmeier-Haack reaction hinges on careful control of stoichiometry, temperature, and work-up procedures. Methoxybenzene is an activated substrate, and the reaction generally proceeds smoothly.

Regioselectivity: The Para-Predominance

For monosubstituted benzene rings with activating groups like methoxy, formylation predominantly occurs at the para position.[9] This is a well-established principle driven by sterics. The bulky Vilsmeier reagent experiences significant steric hindrance from the methoxy group at the ortho positions, making the attack at the less hindered para position kinetically favored. While minor amounts of the ortho isomer may form, the para product is almost always the major isolate.

General Experimental Workflow

The protocol can be visualized as a sequence of distinct operational units, each with a specific objective.

Vilsmeier_Workflow Figure 2: General Experimental Workflow cluster_workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Vilsmeier Reagent Formation) B 2. Substrate Addition (Anisole) A->B C 3. Reaction (Stirring at Temp) B->C D 4. Quenching & Hydrolysis (Aqueous Workup) C->D E 5. Extraction & Washing D->E F 6. Purification (Distillation/Chromatography) E->F G 7. Characterization F->G

Caption: Figure 2: General Experimental Workflow.

Detailed Protocol: Synthesis of p-Methoxybenzaldehyde (p-Anisaldehyde)

This protocol details a standard laboratory-scale synthesis of p-anisaldehyde from anisole.

Materials & Reagents:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anisole (Methoxybenzene)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium acetate or Sodium carbonate

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

Protocol Steps:

  • Preparation of the Vilsmeier Reagent:

    • To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

    • Causality Note: Anhydrous conditions are crucial as both POCl₃ and the Vilsmeier reagent are highly reactive towards water.[10] The reaction is performed at 0 °C to control the initial exotherm upon addition of POCl₃.

    • Slowly add POCl₃ (1.1 - 1.5 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow or pinkish paste-like solid indicates the successful generation of the Vilsmeier reagent.[11]

  • Formylation Reaction:

    • Dissolve anisole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the anisole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction mixture typically turns a reddish or deep brown color.

    • Gently heat the mixture to 40-60 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

    • Causality Note: Gentle heating is often required to drive the reaction to completion, as the Vilsmeier reagent is a relatively weak electrophile.[13][9]

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • CRITICAL STEP: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

    • The ice quench hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess POCl₃.[14]

    • Once the quench is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH is ~7-8.[15]

  • Isolation and Purification:

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude p-anisaldehyde by vacuum distillation or column chromatography on silica gel.

Summary of Reaction Parameters

The Vilsmeier-Haack reaction is adaptable to various activated aromatic substrates. The following table provides a comparative overview.

SubstrateActivating Group(s)Major ProductTypical ConditionsApprox. YieldReference
Anisole-OCH₃p-MethoxybenzaldehydeDMF/POCl₃, 40-60°C70-85%[16]
1,2-Dimethoxybenzene2x -OCH₃3,4-DimethoxybenzaldehydeDMF/POCl₃, RT to 50°C~90%N/A
1,3-Dimethoxybenzene2x -OCH₃2,4-DimethoxybenzaldehydeDMF/POCl₃, 0°C to RT>90%N/A
Phenol-OHp-HydroxybenzaldehydeDMF/POCl₃, 100°C70-80%[17]

Note: Yields are highly dependent on specific reaction scale, purity of reagents, and purification method.

Safety and Troubleshooting

5.1. Mandatory Safety Precautions:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[18] Always handle in a chemical fume hood with appropriate PPE, including a face shield, lab coat, and heavy-duty chemical-resistant gloves.

  • Reaction Quench: The quenching of the reaction mixture with water/ice is extremely exothermic. Use a large excess of ice and perform the addition slowly to control the temperature and subsequent gas evolution.

  • Solvents: DMF is a potential teratogen. Avoid inhalation and skin contact.

5.2. Common Troubleshooting Scenarios:

  • Low Yield/Incomplete Reaction:

    • Cause: Impure or wet reagents. Ensure DMF is anhydrous and POCl₃ is fresh.

    • Solution: Increase reaction temperature or time. Confirm substrate purity.

  • Formation of Dark Polymeric Byproducts:

    • Cause: Reaction temperature was too high, or the quench was performed too quickly.

    • Solution: Maintain strict temperature control during reagent addition and quenching.

  • Difficult Purification:

    • Cause: Presence of residual DMF or colored impurities.

    • Solution: Ensure thorough washing of the organic extracts with water to remove DMF. A charcoal treatment followed by filtration before final purification can sometimes remove colored impurities.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of methoxybenzaldehydes from readily available precursors. Its operational simplicity, scalability, and consistent yields make it an indispensable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and adhering to careful experimental technique and safety protocols as outlined in this guide, researchers can effectively implement this reaction to generate key aldehyde intermediates for a wide range of applications.

References

Application Note: High-Purity Isolation of 4-Benzyloxy-2-methoxybenzaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Benzyloxy-2-methoxybenzaldehyde using silica gel flash column chromatography. The methodology is designed to address common impurities encountered during synthesis, such as starting materials and oxidation byproducts. By explaining the scientific principles behind each step—from stationary phase selection to mobile phase optimization—this guide equips researchers with the expertise to achieve high purity of the target compound, a crucial intermediate in pharmaceutical synthesis.

Introduction: The Rationale for Purification

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in the biological assessment of final compounds. A common impurity is the corresponding benzoic acid derivative, formed by the oxidation of the aldehyde, which can be readily caused by exposure to air.[1] Column chromatography is a universally applied and highly effective technique for separating the desired aldehyde from such impurities based on differential adsorption to a stationary phase.[2] This guide details an optimized protocol for this separation.

Foundational Principles: Chromatography of Benzaldehyde Derivatives

The successful purification of this compound hinges on the principles of adsorption chromatography. The compound, possessing a moderately polar aldehyde group and two ether linkages, will interact with the polar silica gel stationary phase.[3][4] The choice of a mobile phase (eluent) is critical; it must be sufficiently polar to move the compound down the column but not so polar that it elutes impurities along with it. A common strategy for such compounds is to use a non-polar solvent like hexane or petroleum ether mixed with a more polar solvent like ethyl acetate.[5][6] The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).[7]

Key Physicochemical Properties of this compound:
PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[8]
Molecular Weight 242.27 g/mol [8]
Appearance Off-White to Pale Yellow Solid[9]
Melting Point 98-100 °C[8]
Solubility Soluble in chloroform, methanol[9][10]

Experimental Protocol: Step-by-Step Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[7]

  • Spotting: Dissolve a small amount of the crude material in DCM. Spot the solution onto a TLC plate.

  • Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualization: Visualize the plates under a UV lamp.

  • Selection: The ideal eluent system will show good separation between the spot corresponding to this compound (the product) and any impurities. The desired product should have an Rf value of approximately 0.2-0.4.[7]

Column Preparation (Wet Packing Method)

Proper column packing is crucial for achieving good separation and preventing issues like band broadening.[4]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Pour the silica gel slurry into the column.

  • Settling: Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure a layer of solvent always remains above the silica surface to prevent the column from running dry.[6]

  • Top Layer: Add a thin layer of sand on top of the silica bed to protect it during sample and eluent addition.[11]

Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.

  • Loading: Carefully add the dissolved sample to the top of the column using a pipette.

  • Elution: Begin the elution process by adding the mobile phase. Start with the initial, less polar solvent mixture. If separation is slow, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate.[12]

  • Fraction Collection: Collect the eluent in small, numbered fractions.

Monitoring and Analysis of Fractions
  • TLC Monitoring: Spot every few collected fractions on a TLC plate to monitor the elution of the compounds.

  • Pooling Fractions: Once the product starts eluting, continue collecting fractions until it is no longer detected by TLC. Combine the pure fractions containing only the desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the final product by techniques such as NMR, LC-MS, or melting point determination.

Workflow Visualization

The following diagram illustrates the key stages of the purification process.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Optimal Eluent (e.g., 8:2 Hexane:EtOAc) Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Continuous Loop Pool Pool Pure Fractions Monitor->Pool Identify Pure Fractions Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the eluent system using TLC. A gradient elution might be necessary.[7]
Improperly packed column (channeling).Repack the column, ensuring a uniform and bubble-free silica bed.[11]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent by adding more ethyl acetate.[6]
Cracked Column Bed The column ran dry.Always maintain a solvent level above the silica gel.[6]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by flash column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can consistently obtain a high-purity product, which is essential for the successful advancement of drug discovery and development projects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Benzyloxy-2-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxy-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to mastering this important transformation.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of this compound is most commonly achieved via the Williamson Ether Synthesis . This robust and versatile Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this specific case, the hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde is deprotonated by a base to form a phenoxide, which then attacks the electrophilic benzylic carbon of benzyl halide, displacing the halide leaving group.

The choice of base, solvent, and catalyst is paramount to the success of this reaction, directly influencing reaction rate, yield, and the formation of byproducts.[2][3]

Fundamental Reaction Scheme

Williamson_Ether_Synthesis reactant1 4-Hydroxy-2-methoxybenzaldehyde phenoxide Phenoxide Intermediate reactant1->phenoxide + Base - BH⁺ reactant2 Benzyl Bromide product This compound reactant2->product base Base (e.g., K₂CO₃) phenoxide->product + Benzyl Bromide (Sₙ2 Attack) byproduct Salt Byproduct (e.g., KBr)

Caption: General mechanism of the Williamson Ether Synthesis.

Table 1: Key Reagents and Their Functions
ReagentRoleKey Considerations
4-Hydroxy-2-methoxybenzaldehyde Nucleophile PrecursorThe starting phenol. Its purity is crucial to avoid side reactions.
Benzyl Halide (e.g., Bromide, Chloride) Electrophile / Alkylating AgentBenzyl bromide is more reactive than benzyl chloride. Benzyl iodide, often generated in situ, is the most reactive.[1]
Base (e.g., K₂CO₃, NaH, NaOH) Proton AbstractorDeprotonates the phenolic -OH to form the active phenoxide nucleophile. Base strength and solubility are critical.[4][5]
Solvent (e.g., DMF, Acetone) Reaction MediumA polar aprotic solvent is ideal as it solvates the cation but not the nucleophile, accelerating the Sₙ2 reaction.[6]
Catalyst (e.g., TBAI, TBAB) Rate AcceleratorPhase-transfer catalysts (PTCs) are used to shuttle the phenoxide from a solid or aqueous phase into the organic phase.[7][8]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A low yield is the most frequent complaint and typically points to one of four areas: incomplete deprotonation, poor alkylating agent reactivity, suboptimal conditions, or the presence of moisture.

  • A. Incomplete Deprotonation: The phenolic proton of 4-hydroxy-2-methoxybenzaldehyde must be removed to generate the potent phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Troubleshooting:

      • Base Choice: While strong bases like sodium hydride (NaH) are effective, they can be overkill for a relatively acidic phenol and require strictly anhydrous conditions.[4] A moderately strong, non-hygroscopic base like anhydrous potassium carbonate (K₂CO₃) is often the best choice, providing a good balance of reactivity and ease of handling.[3][6]

      • Stoichiometry: Ensure you are using at least 1.5 equivalents of K₂CO₃ to drive the equilibrium towards the phenoxide.[3] The solid base provides a surface for the reaction to occur.

  • B. Poor Alkylating Agent Reactivity: The reaction rate follows the leaving group ability of the halide: I > Br > Cl.

    • Troubleshooting:

      • Switch Halides: If using benzyl chloride, consider switching to benzyl bromide for a significant rate enhancement.

      • Use a Catalyst: The most effective strategy is to add a catalytic amount (5-10 mol%) of tetrabutylammonium iodide (TBAI).[8] TBAI facilitates a Finkelstein-type reaction, converting the less reactive benzyl bromide or chloride into the highly reactive benzyl iodide in situ, which dramatically accelerates the reaction.

PTC_Mechanism cluster_organic Organic Phase (e.g., DMF) cluster_solid Solid/Aqueous Phase BnBr Benzyl Bromide (BnBr) Product Product (Ar-O-Bn) BnBr->Product Sₙ2 Reaction QBr Q⁺Br⁻ (Catalyst) Product->QBr Catalyst Regeneration Q_ArO Q⁺ArO⁻ (Soluble Complex) K_ArO K⁺ArO⁻ (Phenoxide Salt) K_ArO->Q_ArO Phase Transfer QBr->K_ArO Ion Exchange

Caption: Action of a Phase-Transfer Catalyst (PTC).

  • C. Suboptimal Reaction Conditions: The Williamson ether synthesis is sensitive to both temperature and time.

    • Troubleshooting:

      • Temperature: For DMF as a solvent, a reaction temperature of 70-80 °C is typically optimal.[2][3] Lower temperatures may lead to impractically long reaction times, while excessively high temperatures can promote side reactions and decomposition.

      • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). A typical reaction time is 12-24 hours.[3][9] Driving the reaction for too long after completion offers no benefit and may increase byproduct formation.

  • D. Presence of Water: Water is detrimental. It can hydrolyze the benzyl halide to benzyl alcohol and react with the base, reducing its effectiveness.

    • Troubleshooting: Use anhydrous grade solvents and ensure all glassware is thoroughly dried. Use freshly opened or properly stored anhydrous potassium carbonate.

Q2: My TLC shows unreacted starting material even after 24 hours. How can I drive the reaction to completion?

This indicates a kinetic or stoichiometric issue.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Incomplete Reaction (TLC shows SM) check_equivalents Increase Benzyl Halide to 1.1-1.2 eq? start->check_equivalents add_catalyst Add Catalyst? (5-10 mol% TBAI) check_equivalents->add_catalyst Yes check_equivalents->add_catalyst No (Already optimal) check_temp Increase Temperature? (to 70-80 °C) add_catalyst->check_temp Yes add_catalyst->check_temp No (Already using) success Reaction Complete check_temp->success Yes check_temp->success No (Already optimal)

Caption: Troubleshooting workflow for an incomplete reaction.

  • Adjust Stoichiometry: Use a slight excess of the less expensive reagent. Typically, using 1.1-1.2 equivalents of benzyl bromide ensures that the valuable 4-hydroxy-2-methoxybenzaldehyde is fully consumed.[3]

  • Incorporate a Catalyst: As mentioned in Q1, adding TBAI is the most powerful way to accelerate the reaction and drive it to completion.[8]

  • Ensure Efficient Stirring: If using a solid base like K₂CO₃, vigorous stirring is essential to maximize the surface area and facilitate the reaction at the solid-liquid interface.

Q3: What are the common impurities I should expect, and how can they be minimized?

Proper identification and mitigation of byproducts are key to achieving high purity and simplifying purification.

Table 2: Common Impurities and Mitigation Strategies
ImpuritySourceMitigation Strategy
Unreacted 4-Hydroxy-2-methoxybenzaldehyde Incomplete reaction.See Q2: Use excess benzyl bromide, add TBAI catalyst, ensure optimal temperature.[3][8]
Unreacted Benzyl Bromide Incomplete reaction; used in excess.Easily removed during aqueous work-up and subsequent purification (e.g., rotary evaporation or column).
Benzyl Alcohol Hydrolysis of benzyl bromide by trace water.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Dibenzyl Ether Sₙ2 reaction between benzyl bromide and benzyl alcohol (formed from hydrolysis).The primary solution is to prevent the formation of benzyl alcohol by maintaining strictly anhydrous conditions.

Section 3: Validated Experimental Protocol

This protocol incorporates the optimization strategies discussed above to serve as a reliable starting point for achieving high yields.

Materials:

  • 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and TBAI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.

  • Reagent Addition: Begin stirring the mixture and add benzyl bromide (1.1 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The starting material should be consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the crude product and dissolve inorganic salts and DMF.

    • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Alternatively, if an oil forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[9]

  • Washing (for extraction method): Combine the organic layers and wash twice with water, followed by once with brine to remove residual DMF.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield this compound as a pure solid.[2][6]

References

Technical Support Center: Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzyloxy-2-methoxybenzaldehyde and its critical precursors. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. Instead of a rigid protocol, we will explore the causality behind experimental choices in a practical, question-and-answer format.

The synthesis of this compound typically involves the benzylation of a phenolic precursor. A common and challenging starting point is 2,4-dihydroxybenzaldehyde, which requires a highly regioselective benzylation at the 4-position to form the key intermediate, 4-benzyloxy-2-hydroxybenzaldehyde. This crucial step is a variation of the Williamson ether synthesis and is prone to several side reactions that can significantly impact yield and purity. This guide will focus on troubleshooting this critical benzylation step.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant, less-polar byproduct that is difficult to separate from my desired 4-benzyloxy-2-hydroxybenzaldehyde. What is it, and how can I prevent it?

A1: This is the most common side reaction and the byproduct is almost certainly the di-alkylated compound, 2,4-bis(benzyloxy)benzaldehyde.

Underlying Cause: The root of this issue lies in the differential reactivity of the two hydroxyl groups on the 2,4-dihydroxybenzaldehyde starting material. The hydroxyl group at the C4 position is more acidic and sterically accessible than the C2-hydroxyl group.[1] The C2-hydroxyl is engaged in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen, making it a weaker nucleophile.

However, under forcing conditions—such as the use of a strong base, a large excess of benzyl bromide, or prolonged heating—the less reactive C2-hydroxyl group can also be deprotonated and subsequently alkylated, leading to the undesired di-benzylated product.[2]

Preventative Strategies:

  • Choice of Base is Critical: Avoid strong bases like sodium hydride (NaH) or potassium tert-butoxide. Instead, use a milder base that can selectively deprotonate the more acidic C4-hydroxyl. Cesium bicarbonate (CsHCO₃) has been shown to be exceptionally effective in promoting high regioselectivity for C4-alkylation.[3][4] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, but may require longer reaction times or result in more complex mixtures.[2]

  • Control Stoichiometry: Do not use a large excess of the benzylating agent. A slight excess, typically 1.1 to 1.2 equivalents of benzyl bromide or chloride, is sufficient to drive the reaction to completion without promoting di-alkylation.[1]

  • Monitor the Reaction: Follow the reaction's progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Prolonged heating will invariably lead to the formation of more of the di-substituted byproduct.[2]

Q2: My NMR analysis shows an isomeric impurity that I suspect is a C-alkylated product. Is this possible and how can it be avoided?

A2: Yes, C-alkylation is a classic competing pathway in the alkylation of phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). [5][6]

Underlying Cause: When the C4-hydroxyl is deprotonated, the resulting negative charge is delocalized via resonance onto the carbon atoms of the aromatic ring, specifically the ortho and para positions relative to the oxygen. This creates nucleophilic carbon centers that can attack the benzyl halide.

The outcome of the O- versus C-alkylation competition is heavily influenced by the solvent system.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are ideal. They solvate the cation (e.g., K⁺, Cs⁺) but leave the phenoxide anion relatively "naked" and highly reactive. The oxygen atom, being the most electronegative, carries the highest charge density, making O-alkylation the dominant and kinetically favored pathway.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should be avoided. They form strong hydrogen bonds with the oxygen atom of the phenoxide.[6] This solvation shell sterically hinders the oxygen, making it less available for nucleophilic attack. Consequently, the less-hindered and now relatively more available carbon nucleophiles on the ring are more likely to react, leading to C-alkylation.

Preventative Strategies:

  • Solvent Selection: The most effective way to prevent C-alkylation is to use a dry, polar aprotic solvent. Anhydrous acetonitrile is an excellent choice that has been demonstrated to provide high yields of the O-alkylated product.[1][2][7]

  • Counter-ion: While the solvent is the primary factor, the counter-ion can also have an effect. Larger, softer cations like Cesium (Cs⁺) can sometimes favor O-alkylation.

Q3: My reaction is very slow, gives a poor yield, and the mixture turns dark brown. What are the likely causes?

A3: This constellation of symptoms points towards issues with reagent quality, reaction conditions, or atmospheric control, leading to decomposition.

Potential Causes & Solutions:

  • Reagent Purity:

    • Water Contamination: The Williamson ether synthesis is sensitive to water, which can consume the base and hydrolyze the alkyl halide. Ensure all reagents and the solvent are anhydrous.

    • Benzyl Halide Quality: Benzyl bromide and chloride can degrade over time, especially when exposed to light and air, forming benzaldehyde and other impurities. Use a freshly opened bottle or distill the reagent before use.[8]

  • Reaction Conditions:

    • Insufficient Temperature: While excessive heat is detrimental, the reaction does require thermal energy. A temperature range of 60-80 °C is typically optimal for this alkylation in acetonitrile.[2][3]

    • Prolonged Heating: As mentioned, extended reaction times, even at the correct temperature, can lead to the decomposition of the aldehyde starting material and product.[2] Again, diligent TLC monitoring is key.

  • Atmosphere:

    • Oxidation: Phenols and aldehydes can be sensitive to oxidation, especially at elevated temperatures in the presence of a base. Performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the color and purity of the final product.[9]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the primary competing side reactions.

reaction_pathway cluster_conditions Reaction Conditions SM 2,4-Dihydroxybenzaldehyde P1 4-Benzyloxy-2-hydroxybenzaldehyde (Desired Product) SM->P1 Regioselective O-Alkylation S1 2,4-bis(Benzyloxy)benzaldehyde (Di-alkylation) SM->S1 Over-alkylation S2 C-Alkylated Isomers SM->S2 C-Alkylation C1 CsHCO₃, BnBr (1.1 eq) ACN, 60-80°C C1->P1 C2 Excess BnBr / Strong Base Prolonged Heat C2->S1 C3 Protic Solvent C3->S2

Caption: Main reaction pathway and major side products.

Caption: O- vs. C-Alkylation from the ambident phenoxide.

Optimized Protocol: Regioselective Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde

This protocol is based on procedures reported to give excellent regioselectivity and high yields.[1][2][4]

Reagents and Reaction Parameters
Reagent/ParameterMolecular FormulaMol. Weight ( g/mol )QuantityMoles (mmol)Equivalents
2,4-DihydroxybenzaldehydeC₇H₆O₃138.125.00 g36.21.0
Benzyl BromideC₇H₇Br171.044.70 mL39.81.1
Cesium BicarbonateCsHCO₃193.8210.5 g54.31.5
Acetonitrile (anhydrous)CH₃CN41.05100 mL--
Reaction Temperature --80 °C--
Reaction Time --4-8 hours--
Step-by-Step Methodology
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and cesium bicarbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask.

  • Reagent Addition: While stirring, add benzyl bromide (1.1 eq) to the suspension using a syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) every hour. The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure 4-benzyloxy-2-hydroxybenzaldehyde.

This detailed guide should equip you with the knowledge to effectively troubleshoot and optimize the synthesis of this valuable intermediate. By understanding the chemical principles behind each side reaction, you can make informed decisions to maximize the yield and purity of your target compound.

References

Technical Support Center: Optimizing Reactions with 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyloxy-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile aromatic aldehyde. Here, you will find practical, field-tested advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are my initial troubleshooting steps?

A1: The limited solubility of this compound, a solid with a melting point of 93-98 °C, is a common experimental hurdle. Your initial approach should be systematic, focusing on both physical and chemical methods to enhance solvation.

First, verify the purity of your starting material and ensure your glassware is clean and dry.[1] Impurities can significantly impact solubility. Next, consider the polarity of your solvent. Aromatic aldehydes, while possessing a polar carbonyl group, have a significant nonpolar character due to the benzene rings.[2] Therefore, a single solvent may not be optimal.

Here is a logical progression for initial troubleshooting:

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of most organic solids. Use a water or oil bath to maintain a consistent temperature and monitor for any signs of decomposition.

  • Co-solvent System: Introduce a co-solvent to modify the overall polarity of the reaction medium. For instance, if you are using a nonpolar solvent like toluene, adding a small amount of a more polar, miscible solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be effective.[3]

  • Sonication: If available, an ultrasonic bath can aid in dissolving stubborn solids by breaking down crystal lattices and increasing the surface area for solvation.

If these initial steps do not yield a homogeneous solution, a more systematic approach to solvent selection is warranted.

Q2: What are the best practices for selecting a solvent system for reactions involving this compound?

A2: The principle of "like dissolves like" is a good starting point.[4] Given the structure of this compound, solvents with moderate polarity are often a good choice. However, the ideal solvent system is highly dependent on the specific reaction you are performing.

Here's a workflow for selecting an appropriate solvent system:

Solvent_Selection_Workflow start Start: Insoluble Reactant check_reaction_type Identify Reaction Type (e.g., Grignard, Wittig, Reduction) start->check_reaction_type polar_aprotic Consider Polar Aprotic Solvents (THF, Dioxane, DMF, DMSO) check_reaction_type->polar_aprotic  Moisture-sensitive  reagents nonpolar Consider Nonpolar Solvents (Toluene, Dichloromethane) check_reaction_type->nonpolar  Less polar reagents protic Consider Polar Protic Solvents (Ethanol, Methanol) check_reaction_type->protic  Protic-compatible  reagents test_solubility Perform Small-Scale Solubility Tests polar_aprotic->test_solubility nonpolar->test_solubility protic->test_solubility co_solvent Optimize with a Co-solvent test_solubility->co_solvent  Incomplete  dissolution heating Apply Gentle Heating test_solubility->heating  Slow  dissolution run_reaction Proceed with Reaction test_solubility->run_reaction  Soluble co_solvent->heating heating->run_reaction

Caption: Solvent selection workflow for this compound.

Key Considerations:

  • Reaction Compatibility: The solvent must not react with any of the reagents. For example, in a Grignard reaction, protic solvents like alcohols are incompatible.

  • Temperature Range: The solvent's boiling point should be appropriate for the desired reaction temperature.[5]

  • Work-up and Purification: Consider how the solvent will be removed after the reaction is complete.

Q3: I am observing incomplete conversion in my reaction. Could this be related to the solubility of this compound?

A3: Absolutely. If a significant portion of your starting material remains undissolved, the reaction rate will be severely limited. A solid reactant has a much lower effective concentration than a dissolved one.

To diagnose this issue:

  • Visual Inspection: Carefully observe the reaction mixture. If you see solid particles of the starting material, solubility is likely a contributing factor.

  • Thin-Layer Chromatography (TLC) Monitoring: Spot the reaction mixture on a TLC plate. If you see a persistent spot corresponding to the starting material that does not diminish over time, it suggests a stalled reaction, possibly due to poor solubility.[1]

If you confirm that solubility is the issue, refer to the troubleshooting guides below for strategies to improve it.

Troubleshooting Guides

Guide 1: Enhancing Solubility Through Solvent Systems and Temperature

This guide provides a systematic approach to finding a suitable solvent system for your reaction.

Objective: To achieve complete dissolution of this compound in a reaction-compatible solvent.

Methodology:

  • Initial Solvent Screening (Small Scale):

    • In separate small vials, add a few milligrams of this compound.

    • To each vial, add a small volume (e.g., 0.5 mL) of a different solvent.

    • Observe the solubility at room temperature.

    • Gently warm the vials that do not show complete dissolution and observe any changes.

Solvent ClassExample SolventsExpected Solubility of this compound
Polar Aprotic THF, Dioxane, DMF, DMSOModerate to Good
Polar Protic Ethanol, MethanolModerate (potential for hydrogen bonding with the carbonyl oxygen)[6]
Nonpolar Aromatic Toluene, BenzeneModerate
Chlorinated Dichloromethane (DCM), ChloroformGood
Ethers Diethyl EtherModerate
Hydrocarbons Hexane, CyclohexanePoor

This table is based on general principles of solubility and may vary depending on the specific reaction conditions.

  • Co-solvent Optimization:

    • If a single solvent is inadequate, experiment with co-solvent systems.

    • Start with a solvent in which your other reagents are soluble and gradually add a co-solvent in which this compound is more soluble.

    • For example, in a reaction where a nonpolar solvent is preferred, adding 5-10% (v/v) of THF or DMF can significantly improve solubility without drastically changing the overall reaction environment.[7]

Guide 2: Protocol for a Test Reaction Under Optimized Solubility Conditions

This protocol outlines a general procedure for running a small-scale test reaction to confirm that improved solubility leads to better reaction outcomes.

Objective: To validate an optimized solvent system by monitoring the consumption of this compound.

Protocol:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

    • Add the optimized solvent or co-solvent system identified in Guide 1.

    • Stir the mixture. If necessary, gently warm the flask until the solid is completely dissolved.

  • Reagent Addition:

    • Once the starting material is fully dissolved, add the other reagents according to your established procedure.

  • Reaction Monitoring:

    • Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by TLC.

    • Compare the intensity of the starting material spot to a reference spot of the initial solution. A noticeable decrease in the intensity of the starting material spot indicates that the reaction is proceeding.[8]

Reaction_Troubleshooting_Flowchart start Start: Incomplete Reaction check_solubility Is the starting material fully dissolved? start->check_solubility optimize_solvent Optimize Solvent System (See Guide 1) check_solubility->optimize_solvent No check_other_params Troubleshoot Other Parameters (Temperature, Reagent Purity, etc.) check_solubility->check_other_params Yes run_test_reaction Run Small-Scale Test Reaction (See Guide 2) optimize_solvent->run_test_reaction reaction_complete Reaction Complete run_test_reaction->reaction_complete

Caption: Troubleshooting flowchart for incomplete reactions.

By systematically addressing the solubility of this compound, you can significantly improve the efficiency and reproducibility of your synthetic procedures.

References

Technical Support Center: Purification of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we address common challenges encountered during its purification, offering practical, field-tested solutions grounded in chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your purification workflows, and ensure the high purity required for your downstream applications.

Compound Profile & Key Challenges

This compound is a crystalline solid at room temperature.[1] Its purification can be complicated by the presence of structurally similar impurities, its potential for "oiling out" during recrystallization, and the need to select appropriate chromatographic conditions to resolve starting materials and byproducts.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Beige or white crystalline solid[2]
Melting Point 98-100 °C[1]
Boiling Point 180 °C @ 2 mmHg[1]
Solubility Soluble in chloroform, methanol[2][3]
Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically stem from the synthetic route, most commonly a Williamson ether synthesis between a substituted phenol (like 4-hydroxy-2-methoxybenzaldehyde) and a benzyl halide. Based on this, you should anticipate:

  • Unreacted Starting Materials: The most common culprits are the starting phenol (e.g., 4-hydroxy-2-methoxybenzaldehyde) and benzyl bromide/chloride. The starting phenol is significantly more polar than the product.[4][5]

  • Byproducts from Side Reactions: Dibenzyl ether can form from the self-condensation of the benzyl halide under basic conditions. Benzyl alcohol may also be present due to hydrolysis of the benzyl halide.[5]

  • Over-alkylation Products: While less common for this specific substrate, C-alkylation on the aromatic ring is a theoretical possibility.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding 4-benzyloxy-2-methoxybenzoic acid, a highly polar impurity.[5]

Q2: My product is a persistent yellow oil, but the literature reports a crystalline solid. What's wrong?

A2: This is a classic sign of significant impurities preventing crystallization. A distinct yellow or brown color often points to polymeric byproducts or degradation products that act as crystal lattice inhibitors.[6] Before attempting recrystallization again, we recommend purifying the bulk material via flash column chromatography to remove these colored impurities.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal solvent should dissolve your compound well when hot but poorly at room temperature or below.[7]

  • Starting Point: For structurally similar compounds like 4-(benzyloxy)benzaldehyde, ethanol has proven effective.[7][8] We recommend starting with ethanol or isopropanol.

  • Solvent Mixtures: If a single solvent doesn't provide adequate separation, a binary system is the next logical step. A mixture of ethanol and water is a good choice. Dissolve the crude product in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify and then allow it to cool slowly.

  • Key Consideration: Be aware of the compound's melting point (98-100 °C).[1] Avoid using a recrystallization solvent with a boiling point higher than the product's melting point to prevent the compound from "oiling out" (melting before it dissolves).[7]

Q4: What is a reliable starting eluent system for flash column chromatography on silica gel?

A4: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation.[6]

  • Recommended System: A gradient system of petroleum ether (or hexanes) and ethyl acetate is the most common and effective choice.

  • Starting Gradient: Begin with a low polarity mixture, such as 5% ethyl acetate in hexanes. This will elute very non-polar impurities like dibenzyl ether. Gradually increase the proportion of ethyl acetate to elute your product, leaving the highly polar starting phenol and benzoic acid impurities at the baseline. A typical gradient might run from 5% to 20% ethyl acetate.

  • Alternative: Dichloromethane can also be used, but it tends to result in slower column runs and is more prone to cracking the silica bed.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your purification process.

Observed ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" During Recrystallization 1. The melting point of the compound is below the boiling point of the chosen solvent.[7]2. The compound is highly impure.[7]1. Switch to a lower-boiling point solvent or a solvent mixture (e.g., ethanol/water instead of pure ethanol).2. Perform an initial purification by flash chromatography to remove the bulk of impurities before attempting recrystallization.
Low Yield After Recrystallization 1. Too much solvent was used for dissolution.2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with solvent that was not ice-cold.[7]1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.2. Use a heated funnel or preheat the filtration apparatus to prevent clogging.3. Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.
Poor Separation in Column Chromatography 1. Incorrect eluent polarity.2. Column overloading (too much sample for the column size).3. The column was packed improperly or ran dry, causing cracks/channeling.[7]1. Optimize the eluent system using TLC first to achieve a product Rf of 0.2-0.4.[6]2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the column is packed uniformly without air bubbles and that the silica bed is always covered with solvent.[7]
Product Co-elutes with an Impurity The polarity of the product and the impurity are too similar for the chosen solvent system.1. Run a shallower solvent gradient to increase resolution.2. Try a different solvent system. Sometimes switching the non-polar solvent (e.g., from hexanes to toluene) or the polar solvent (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard guideline. The eluent system should first be optimized using Thin Layer Chromatography (TLC).[10]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude product).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples: Add a small amount of silica gel to a solution of your crude product and evaporate the solvent to get a free-flowing powder. This is known as dry loading and often results in better separation.[9]

    • Carefully load the sample (either liquid or dry-loaded silica) onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC to track the elution of impurities and the desired product.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the crude or column-purified solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize the crystal yield.[7]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) or air-dry until a constant weight is achieved.

Visualization of Workflows
General Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

G crude Crude Product tlc_check Initial Purity Analysis (TLC) crude->tlc_check column_chrom Flash Column Chromatography tlc_check->column_chrom Multiple spots or significant baseline impurity recrystallize Recrystallization tlc_check->recrystallize One major spot with minor impurities pure_product Purified Product column_chrom->pure_product recrystallize->pure_product final_analysis Final Purity Confirmation (HPLC, NMR, MP) pure_product->final_analysis

Caption: Decision workflow for purification.

Troubleshooting Recrystallization Issues

This diagram provides a logical path for addressing common problems encountered during recrystallization.

G start Attempting Recrystallization oiling_out Did the compound 'oil out'? start->oiling_out low_yield Was the recovery yield low? oiling_out->low_yield No node_oil Cause: High impurity level or high-boiling solvent. Action: Use lower-boiling solvent or pre-purify by chromatography. oiling_out->node_oil Yes success Successful Crystallization low_yield->success No node_yield Cause: Too much solvent used or premature crystallization. Action: Use minimum hot solvent; ensure slow cooling. low_yield->node_yield Yes

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Deprotection of the Benzyl Group in 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of the benzyl group in 4-benzyloxy-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this common synthetic transformation. Here, we will explore the nuances of various deprotection strategies, address potential challenges, and offer field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the benzyl group in my compound?

The primary methods for cleaving a benzyl ether, such as in this compound, are catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.[1] The choice of method depends on the other functional groups present in your molecule and the desired reaction conditions.

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild conditions and clean byproducts (toluene and the desired phenol).[1][2][3] It typically involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C).

  • Catalytic Transfer Hydrogenation: A variation of hydrogenolysis that uses a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene in place of hydrogen gas.[1][4] This can be advantageous for labs not equipped for high-pressure hydrogenations.

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions.[1]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[1] This is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers, sometimes with photoirradiation.[1][5]

Q2: My hydrogenolysis reaction is sluggish or incomplete. What are the likely causes?

Several factors can lead to an inefficient hydrogenolysis reaction. Here are some common culprits and troubleshooting steps:

  • Catalyst Quality and Activity: The efficiency of commercial Pd/C catalysts can vary significantly.[6] Factors like palladium particle size, distribution on the carbon support, and oxidation state of the palladium can impact catalytic activity.[6] If you suspect catalyst deactivation, consider using a fresh batch or a different supplier. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective, especially for stubborn deprotections.[7]

  • Catalyst Poisoning: Certain functional groups or impurities can poison the palladium catalyst, reducing its activity. Amines, for instance, can coordinate strongly to palladium and inhibit the reaction.[8] Thorough purification of the starting material is crucial.

  • Solvent Choice: The choice of solvent is important. Alcohols like methanol and ethanol are commonly used as they facilitate the reaction.[2] In some cases, a mixture of solvents may be necessary to ensure the solubility of both the starting material and the deprotected product.[9]

  • Hydrogen Pressure: While many debenzylations can be performed at atmospheric pressure (using a hydrogen-filled balloon), some substrates may require higher pressures to proceed at a reasonable rate.[2]

  • Reaction Temperature: Gently warming the reaction can sometimes increase the rate, but be cautious of potential side reactions.

Q3: I'm observing side reactions during the deprotection. What are they and how can I avoid them?

A common side reaction during the hydrogenolysis of aromatic compounds is the saturation of the aromatic ring.[10][11][12] In the case of this compound, this could lead to the reduction of the benzene rings.

To minimize aromatic ring saturation:

  • Catalyst Pre-treatment: A strategy to suppress this unwanted hydrogenation involves pre-treating the palladium catalyst.[10][11]

  • Careful Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Another potential side reaction is the reduction of the aldehyde group to an alcohol. While benzyl ether cleavage is generally faster, over-reduction can occur.

Q4: Are there any safety concerns I should be aware of, particularly with catalytic hydrogenation?

Yes, catalytic hydrogenation requires strict adherence to safety protocols.

  • Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[14][15][16]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, can be pyrophoric and ignite flammable solvents.[13][15] It is crucial to handle the catalyst carefully, keeping it wet with solvent or water during filtration and disposal.[13]

  • Pressure Equipment: If using a high-pressure hydrogenation reactor, ensure it is properly maintained and operated by trained personnel.[14][17] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[17]

Troubleshooting Guides

Guide 1: Incomplete Deprotection via Catalytic Hydrogenolysis
Symptom Potential Cause(s) Suggested Solution(s)
Reaction stalls after partial conversion. 1. Catalyst deactivation. 2. Insufficient hydrogen supply. 3. Poor solubility of starting material or product.1. Add a fresh portion of catalyst. 2. If using a balloon, replace it with a fresh one. Consider increasing hydrogen pressure. 3. Try a different solvent or a solvent mixture (e.g., MeOH/THF).[9]
Reaction is very slow from the start. 1. Low quality or inactive catalyst. 2. Presence of catalyst poisons in the substrate. 3. Inappropriate solvent.1. Use a new batch of catalyst or switch to a more active one like Pearlman's catalyst (Pd(OH)₂/C).[7] 2. Purify the starting material meticulously. 3. Switch to a protic solvent like methanol or ethanol.
No reaction observed. 1. Complete catalyst poisoning. 2. Incorrect reaction setup (e.g., no hydrogen).1. Consider an alternative deprotection method (e.g., acid-catalyzed or oxidative cleavage). 2. Double-check all connections and ensure a steady supply of hydrogen.
Guide 2: Managing Side Reactions
Symptom Potential Cause(s) Suggested Solution(s)
Formation of over-reduced products (e.g., aromatic ring saturation). 1. Overly active catalyst. 2. Prolonged reaction time.1. Use a less active catalyst or a catalyst pre-treatment strategy.[10][11] 2. Monitor the reaction closely and stop it immediately upon completion.
Reduction of the aldehyde to an alcohol. 1. Reaction conditions are too harsh.1. Use milder conditions (e.g., lower hydrogen pressure, room temperature). 2. Consider a different deprotection method that is chemoselective for the benzyl ether.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This protocol outlines a standard procedure for benzyl deprotection using palladium on carbon and hydrogen gas.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Dissolve 4-benzyloxy-2-methoxy- benzaldehyde in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). B 2. Add 10% Pd/C catalyst (typically 5-10 mol%). A->B C 3. Purge the flask with N₂ or Ar. B->C D 4. Evacuate and backfill with H₂ (repeat 3 times). C->D E 5. Stir vigorously under H₂ atmosphere (balloon or positive pressure). D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Purge with N₂ or Ar. F->G Reaction Complete H 8. Filter through Celite® to remove catalyst. Caution: Catalyst may be pyrophoric. G->H I 9. Wash Celite® pad with solvent. H->I J 10. Concentrate the filtrate in vacuo. I->J K 11. Purify the crude product (e.g., chromatography or recrystallization). J->K

Catalytic Hydrogenolysis Workflow
Protocol 2: Catalytic Transfer Hydrogenation

This method provides an alternative to using hydrogen gas, employing a hydrogen donor instead.[4]

Transfer_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Dissolve 4-benzyloxy-2-methoxy- benzaldehyde in a suitable solvent (e.g., Methanol or Ethanol). B 2. Add 10% Pd/C catalyst (typically 5-10 mol%). A->B C 3. Add a hydrogen donor (e.g., Ammonium formate, Formic acid, or 1,4-Cyclohexadiene). B->C D 4. Stir the reaction mixture, possibly with gentle heating. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Filter through Celite® to remove catalyst. E->F Reaction Complete G 7. Concentrate the filtrate in vacuo. F->G H 8. Perform aqueous work-up if necessary to remove the hydrogen donor byproduct. G->H I 9. Purify the crude product. H->I

Catalytic Transfer Hydrogenation Workflow
Protocol 3: Acid-Catalyzed Deprotection with BBr₃

Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving benzyl ethers.[18][19] This method should be used with caution due to the reagent's reactivity.

BBr3_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Dissolve 4-benzyloxy-2-methoxy- benzaldehyde in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere. B 2. Cool the solution to a low temperature (e.g., -78 °C). A->B C 3. Add BBr₃ solution dropwise. B->C D 4. Stir at low temperature and allow to warm to room temperature slowly. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Quench the reaction carefully with Methanol or water at low temperature. E->F Reaction Complete G 7. Perform an aqueous work-up. F->G H 8. Extract the product with an organic solvent. G->H I 9. Dry, concentrate, and purify the product. H->I

BBr₃ Deprotection Workflow

References

Technical Support Center: Preventing Oxidation of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5). This valuable intermediate is instrumental in the synthesis of complex molecules in pharmaceutical and materials science. However, its aldehyde functional group is susceptible to oxidation, which can compromise experimental integrity and yield. This guide provides in-depth troubleshooting advice and preventative best practices to ensure the stability and purity of your material.

Part 1: Troubleshooting Guide

This section addresses issues that may arise when oxidation has already begun.

Q1: My once-white this compound has turned yellow and/or I see a white crystalline precipitate. What is happening?

This is a classic sign of aldehyde oxidation. The primary degradation pathway for benzaldehydes is autoxidation, a free-radical chain reaction with atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid—in this case, 4-benzyloxy-2-methoxybenzoic acid.[1][2] This acid is often less soluble than the parent aldehyde in non-polar solvents and may appear as a white or off-white precipitate. The yellow discoloration can arise from the formation of polymeric byproducts or other minor degradation species. The process is often accelerated by exposure to light and trace metal impurities.[2][3]

Q2: My NMR/IR analysis shows unexpected peaks. How can I confirm if my aldehyde has oxidized?

Spectroscopic analysis is the most definitive way to identify the presence of the carboxylic acid impurity. You should look for characteristic peaks that are absent in the pure aldehyde.

  • ¹H NMR: The most telling signal is the disappearance of the sharp aldehyde proton singlet, typically found around 9.8-10.1 ppm, and the appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield, often between 10-13 ppm.

  • IR Spectroscopy: The presence of a carboxylic acid is indicated by two key features: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch. While the aldehyde C=O stretch appears around 1700-1705 cm⁻¹, the carboxylic acid C=O stretch will appear at a slightly lower wavenumber, typically 1680-1710 cm⁻¹, often overlapping with the aldehyde peak but distinguishable by the accompanying broad O-H band.[4][5][6]

Data Presentation

Table 1: Key Spectroscopic Differences

Functional Group Analysis Characteristic Peak/Region Notes
Aldehyde (-CHO) ¹H NMR ~9.8-10.1 ppm (singlet) Sharp, distinct peak.[5]
IR ~1700-1705 cm⁻¹ (strong, sharp) C=O stretch.[4][5]
IR ~2720 & 2820 cm⁻¹ (two weak bands) C-H stretch of the aldehyde proton.[5]
Carboxylic Acid (-COOH) ¹H NMR ~10-13 ppm (broad singlet) Very broad due to hydrogen bonding.
IR ~2500-3300 cm⁻¹ (very broad) O-H stretch, a hallmark of carboxylic acid dimers.[6]

| | IR | ~1680-1710 cm⁻¹ (strong) | C=O stretch.[6] |

Q3: My reaction is failing or giving low yields. How can I purify my partially oxidized this compound?

If you've confirmed the presence of the carboxylic acid impurity, purification is necessary. Do not proceed with sensitive reactions using contaminated starting material.

  • Aqueous Wash: The simplest method is an extractive workup. Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent.[7]

  • Column Chromatography: For higher purity, flash column chromatography on silica gel is effective.[8] The aldehyde is less polar than the carboxylic acid. Eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) will cause the aldehyde to elute first, leaving the more polar carboxylic acid adsorbed to the silica.[8]

  • Bisulfite Adduct Formation: For a more rigorous purification, aldehydes can be separated from non-carbonyl impurities by forming a solid bisulfite adduct.[9][10] This adduct can be filtered and then treated with a base to regenerate the pure aldehyde. However, for removing a carboxylic acid impurity, the aqueous wash is typically sufficient and less labor-intensive.

Visualization

G

Part 2: Frequently Asked Questions (FAQs) & Preventative Measures

This section focuses on proactive steps to prevent oxidation from occurring.

Q4: What are the ideal long-term storage conditions for this compound?

Proper storage is the most critical factor in preventing oxidation. The goal is to minimize exposure to oxygen, light, and heat.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store at 2-8°C (refrigerated).[2] Slows the rate of autoxidation.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[2] Excludes atmospheric oxygen, a key reactant in autoxidation.[1]
Container Use an amber glass bottle with a tightly sealed cap. Prevents exposure to light, which can initiate radical reactions.[3]

| Purity | Ensure the aldehyde is pure before long-term storage. | Impurities, especially trace metals, can catalyze oxidation.[3] |

Q5: How should I handle the aldehyde during an experiment to minimize oxidation?

Even during routine lab work, exposure to air can cause degradation.

  • Inert Atmosphere: When weighing and transferring the aldehyde, do so under a stream of nitrogen or argon if possible. For reactions sensitive to even trace oxidation, handle the material exclusively in a glovebox.

  • Minimize Exposure Time: Weigh out only the amount needed for the immediate experiment. Do not leave the stock bottle open on the bench. Recap it tightly and purge the headspace with inert gas before returning it to cold storage.

  • Solvent Choice: When preparing stock solutions, use de-gassed solvents (purged with N₂ or Ar for 15-30 minutes) to minimize dissolved oxygen.

Q6: Can I use a chemical inhibitor or antioxidant to improve stability?

Yes, for long-term storage or for stock solutions, adding a radical scavenger can be highly effective.

  • Butylated Hydroxytoluene (BHT): BHT is a widely used phenolic antioxidant that effectively terminates the free-radical chain reaction of autoxidation.[11][12] It works by donating a hydrogen atom to the peroxy radicals that propagate the chain, converting them into less reactive hydroperoxides.[11] A small amount, typically 50-200 ppm (mg/L), is sufficient to significantly extend the shelf-life of the aldehyde. BHT is preferred because it is effective at low concentrations and generally does not interfere with subsequent reactions.[13]

Visualization

G

References

troubleshooting low yields in aldol condensation of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aldol condensation of 4-Benzyloxy-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Claisen-Schmidt condensation, a cornerstone reaction for C-C bond formation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

Low yields in the aldol condensation of this compound are a common yet surmountable challenge. The unique electronic and steric properties of this substrate necessitate careful optimization of reaction parameters. This section provides a question-and-answer-formatted guide to directly address the specific issues you may be encountering.

Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the primary factors I should investigate?

Answer:

Low conversion in this specific aldol condensation can be attributed to several factors, primarily revolving around the reduced electrophilicity of the aldehyde and potential side reactions. Here’s a systematic approach to troubleshooting:

  • Substrate Reactivity: The 4-benzyloxy and 2-methoxy groups are electron-donating, which deactivate the benzaldehyde's carbonyl group towards nucleophilic attack.[1] This inherent low reactivity requires optimized conditions to drive the reaction forward.

  • Choice and Concentration of Base: While a strong base is necessary to deprotonate the ketone, an excessively high concentration can promote side reactions.

    • Cannizzaro Reaction: Since this compound lacks α-hydrogens, it is susceptible to a disproportionation reaction in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.[2][3][4] This is a significant pathway for consuming your starting material. To mitigate this, consider a slow, dropwise addition of the base to the reaction mixture.[5]

    • Optimization: Systematically screen base concentrations. A lower concentration of NaOH or KOH, or the use of a milder base like sodium carbonate, might be beneficial.[6]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the formation of byproducts.[7] It is advisable to start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be necessary if the reaction is sluggish.[5]

  • Reactant Purity: Ensure the purity of your this compound. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction.

Question 2: My TLC analysis shows multiple spots, and I am isolating a mixture of products. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a common issue in crossed aldol condensations. Here are the most probable side reactions and strategies to minimize them:

  • Self-Condensation of the Ketone: If the ketone you are using is readily enolizable, it can react with itself. To minimize this, you can slowly add the ketone to a mixture of the aldehyde and the base.[6]

  • Cannizzaro Reaction: As mentioned previously, this is a likely side reaction. Using milder basic conditions or slow addition of the base can help.[2][3][4][5]

  • Michael Addition: The desired α,β-unsaturated ketone product can act as a Michael acceptor, where another enolate molecule can add to the β-carbon.[5] To circumvent this, using a slight excess of the aldehyde can be beneficial. Performing the reaction at a lower temperature can also disfavor this subsequent reaction.[5]

Question 3: The steric hindrance from the ortho-methoxy group seems to be impeding the reaction. How can I overcome this?

Answer:

The ortho-methoxy group, in addition to its electronic effects, introduces steric bulk around the carbonyl group, which can hinder the approach of the nucleophilic enolate.[8] Here are some strategies to address this:

  • Choice of Ketone: Using a less sterically hindered ketone can facilitate the reaction.

  • Lewis Acid Catalysis: In cases of significant steric hindrance, switching from a base-catalyzed to a Lewis acid-catalyzed reaction can be advantageous. Lewis acids, such as Mn(III) complexes, can activate the aldehyde's carbonyl group, making it more electrophilic without the need for a strong base that can cause side reactions.[9][10][11]

  • Phase Transfer Catalysis: Employing a phase transfer catalyst (PTC), such as a quaternary ammonium salt, can enhance the reaction rate by facilitating the transfer of the enolate from the aqueous phase (if using aqueous base) to the organic phase where the aldehyde is located.[12][13] This can be particularly useful in heterogeneous reaction mixtures.

Question 4: My final product is an oily substance that is difficult to purify and crystallize. What purification strategies do you recommend?

Answer:

Obtaining an oily product is a frequent challenge in chalcone synthesis, often due to the presence of impurities or unreacted starting materials.[14]

  • Initial Work-up: After the reaction, quenching the mixture by pouring it into ice-cold water and acidifying with dilute HCl is a crucial first step to precipitate the crude product.[14]

  • Solvent Trituration: Try washing the oily residue with a non-polar solvent like hexane. This can help remove non-polar impurities and may induce crystallization of the desired product.

  • Column Chromatography: If trituration is unsuccessful, purification by column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective for separating the chalcone from starting materials and byproducts.[14]

  • Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a pure, crystalline product.[6][15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Claisen-Schmidt condensation of this compound?

A1: The reaction proceeds via a base-catalyzed mechanism. The base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone (chalcone).[16][17][18]

Q2: What are the ideal stoichiometric ratios for the reactants?

A2: Typically, a 1:1 molar ratio of the aldehyde to the ketone is used. However, to minimize the self-condensation of the ketone, a slight excess of the aldehyde (e.g., 1.1 equivalents) can be employed.[5]

Q3: Which solvents are most suitable for this reaction?

A3: Ethanol is a commonly used solvent for Claisen-Schmidt condensations as it effectively dissolves both the reactants and the base (if using NaOH or KOH).[5] In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to be effective and environmentally friendly.[5][19]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Aldol Condensation

This protocol provides a general starting point for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • Acetophenone (or other enolizable ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). If the reaction is slow, gentle heating to 40-50 °C can be applied.[5]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[14]

Data Summary Table
ParameterRecommended ConditionRationale
Base NaOH or KOHEffective for enolate formation.
Solvent EthanolGood solubility for reactants and base.
Temperature Room Temperature to 50 °CBalances reaction rate and side reactions.
Stoichiometry ~1:1 (Aldehyde:Ketone)Can be adjusted to minimize side reactions.

Visualizing the Process

Reaction Mechanism

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde 4-Benzyloxy-2-methoxy- benzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate2->Aldehyde C-C bond formation Aldol_Adduct β-Hydroxy Ketone Alkoxide2->Aldol_Adduct Protonation Water H₂O Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct2->Chalcone Elimination of H₂O Heat_Base Heat/Base

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_side_reactions Potential Side Reactions Start Low Yield in Aldol Condensation Check_Purity Check Reactant Purity Start->Check_Purity Optimize_Base Optimize Base Concentration Check_Purity->Optimize_Base If pure Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp If still low yield Consider_Side_Reactions Investigate Side Reactions Optimize_Temp->Consider_Side_Reactions If still low yield Purification Improve Purification Strategy Consider_Side_Reactions->Purification If byproducts present Cannizzaro Cannizzaro Reaction Consider_Side_Reactions->Cannizzaro Self_Condensation Ketone Self-Condensation Consider_Side_Reactions->Self_Condensation Michael_Addition Michael Addition Consider_Side_Reactions->Michael_Addition Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Advanced Catalysis for 4-Benzyloxy-2-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Benzyloxy-2-methoxybenzaldehyde. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of alternative catalysts for this important chemical transformation. Our focus is on moving beyond traditional methods to more efficient, greener, and scalable catalytic systems.

Introduction to Alternative Catalytic Approaches

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, is traditionally accomplished via the Williamson ether synthesis. However, conventional methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the generation of significant waste. This guide explores modern, alternative catalytic strategies that address these limitations, with a primary focus on Phase-Transfer Catalysis (PTC) and other innovative approaches.

Phase-transfer catalysis, in particular, has emerged as a powerful technique for this O-alkylation reaction, offering benefits such as milder reaction conditions, faster reaction rates, higher yields, and the use of more environmentally benign solvents.[1][2]

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound using alternative catalysts, providing systematic approaches to problem-solving.

Q1: My reaction yield is consistently low when using a quaternary ammonium salt like TBAB as a phase-transfer catalyst. What are the likely causes and how can I improve it?

A1: Low yields in phase-transfer catalyzed O-benzylation are a common issue with several potential root causes. Here is a step-by-step troubleshooting workflow:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group:

    • Cause: The base may not be strong enough or used in insufficient quantity to fully deprotonate the 2-hydroxy-4-methoxybenzaldehyde.

    • Solution: Ensure you are using a sufficiently strong base, such as 50% aqueous NaOH or solid KOH. Use at least a stoichiometric amount, and often a slight excess (1.5-2 equivalents) can be beneficial to drive the equilibrium towards the phenoxide.[3]

  • Suboptimal Catalyst Loading:

    • Cause: The amount of phase-transfer catalyst can significantly impact the reaction rate. Too little catalyst will result in a slow reaction, while an excess may not provide additional benefit and can complicate purification.

    • Solution: The optimal catalyst loading is typically in the range of 1-10 mol%. Start with a loading of around 5 mol% and perform small-scale experiments to determine the optimal concentration for your specific conditions.

  • Poor Choice of Solvent:

    • Cause: The solvent system plays a crucial role in a biphasic reaction. The organic solvent must effectively dissolve the benzyl halide and the final product, while being immiscible with the aqueous phase.

    • Solution: Toluene and chlorobenzene are often effective solvents for this type of reaction.[2] Avoid highly polar aprotic solvents like DMF or DMSO if you are experiencing C-alkylation side reactions, as they can favor this pathway.[4]

  • Side Reactions:

    • Cause: The primary side reactions are C-alkylation of the aromatic ring and elimination of the benzyl halide.

    • Solution: To minimize C-alkylation, ensure complete and rapid formation of the phenoxide in the aqueous phase before it is transferred to the organic phase. Using a less polar organic solvent can also disfavor C-alkylation. To avoid elimination, ensure your benzyl halide is of high quality and avoid excessively high reaction temperatures.[3][4]

  • Catalyst Degradation:

    • Cause: Quaternary ammonium salts, especially those with benzylic or other reactive groups, can degrade under strongly basic conditions and elevated temperatures via Hofmann elimination.[5]

    • Solution: Keep the reaction temperature as low as is practical for a reasonable reaction rate. If you suspect catalyst degradation, consider using a more thermally stable catalyst or adding the catalyst in portions throughout the reaction.

Q2: I am observing the formation of a significant amount of an isomeric byproduct that is not the desired this compound. What is happening and how can I prevent it?

A2: The most likely isomeric byproduct is the C-alkylated product, where the benzyl group has attached to the carbon skeleton of the aromatic ring instead of the oxygen atom of the hydroxyl group.

  • Mechanism of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para to the oxygen). While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions.[4]

  • Factors Favoring C-Alkylation:

    • Solvent: Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack and thus promoting C-alkylation.[4] Highly polar aprotic solvents can also sometimes favor C-alkylation.

    • Incomplete Phenoxide Formation: If the deprotonation of the phenol is not complete, the equilibrium between the phenol and the phenoxide can allow for C-alkylation to occur.

  • Strategies to Promote O-Alkylation:

    • Solvent Choice: Use a nonpolar or moderately polar aprotic solvent like toluene.

    • Strong Base: Employ a strong base in sufficient quantity to ensure complete and rapid formation of the phenoxide ion.

    • Phase-Transfer Catalyst: A suitable phase-transfer catalyst will efficiently transport the phenoxide ion into the organic phase, where O-alkylation is the predominant reaction pathway.

Q3: My reaction is very slow, even at elevated temperatures. How can I increase the reaction rate?

A3: A slow reaction rate can be due to several factors related to the efficiency of the phase-transfer process.

  • Inadequate Mixing:

    • Cause: Insufficient agitation of the biphasic mixture leads to a small interfacial area, limiting the transfer of the phenoxide ion.

    • Solution: Use vigorous mechanical or magnetic stirring to ensure a fine emulsion is formed, maximizing the contact area between the aqueous and organic phases.

  • Inappropriate Catalyst:

    • Cause: The chosen phase-transfer catalyst may not be optimal for your specific reactants and solvent system.

    • Solution: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are generally effective for this type of reaction. TBAI can sometimes offer faster rates due to the in-situ generation of benzyl iodide, which is a more reactive alkylating agent.[6] Consider screening a few different quaternary ammonium salts or even a crown ether if you have access to them.

  • Microwave Irradiation:

    • Cause: Conventional heating may not be efficient enough to overcome the activation energy barrier.

    • Solution: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[3][7] The use of microwave irradiation can also sometimes eliminate the need for a phase-transfer catalyst altogether.[3][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a phase-transfer catalyst for the synthesis of this compound compared to the classical Williamson ether synthesis?

A1: Phase-transfer catalysis (PTC) offers several significant advantages:

  • Milder Reaction Conditions: PTC allows the reaction to be carried out at lower temperatures and with less aggressive bases compared to traditional methods that might require the use of sodium hydride or other hazardous reagents.

  • Higher Yields and Selectivity: By efficiently transferring the phenoxide to the organic phase, PTC can lead to higher yields and better selectivity for the desired O-alkylated product.[2]

  • Use of Greener Solvents: PTC enables the use of water as one of the phases, reducing the reliance on large volumes of organic solvents.[1]

  • Simplified Workup: The catalyst is used in catalytic amounts, and the separation of the organic and aqueous phases is typically straightforward.

  • Scalability: PTC processes are generally more amenable to industrial scale-up.

Q2: How do I choose the right phase-transfer catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the specific reactants, solvent, and temperature.

  • Quaternary Ammonium Salts: These are the most common and cost-effective PTCs. Tetrabutylammonium bromide (TBAB) is a good starting point due to its effectiveness and commercial availability. Tetrabutylammonium iodide (TBAI) can be more reactive.[6] The lipophilicity of the cation is important; it needs to be soluble enough in the organic phase to transport the anion.

  • Crown Ethers: These are highly effective catalysts, particularly when paired with a specific cation (e.g., 18-crown-6 with potassium ions). However, they are generally more expensive and can be toxic.

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a "greener" alternative with potential for easy recycling.[9][10]

  • Solid-Supported Catalysts: Immobilizing the catalyst on a solid support allows for easy separation and recycling, which is particularly advantageous for continuous flow processes.[11][12][13]

Q3: Can I recycle and reuse the phase-transfer catalyst?

A3: Yes, catalyst recycling is a key advantage of PTC, contributing to its cost-effectiveness and sustainability.

  • Quaternary Ammonium Salts: In many cases, the catalyst remains in the aqueous phase after the reaction and can be reused. Alternatively, it can be extracted from the organic phase with water.

  • Solid-Supported Catalysts: These are easily recovered by filtration and can often be reused multiple times with minimal loss of activity.[13]

  • Ionic Liquids: One of the main benefits of ionic liquids is their low volatility and immiscibility with many organic solvents, which facilitates their separation and reuse.[10]

Q4: Are there any safety concerns I should be aware of when using phase-transfer catalysts?

A4: While PTC offers many safety advantages over traditional methods, there are still some precautions to consider:

  • Toxicity: Some phase-transfer catalysts, particularly crown ethers, can be toxic. Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using.

  • Exothermic Reactions: The acceleration of the reaction rate by the catalyst can lead to a significant exotherm. Monitor the reaction temperature carefully, especially during scale-up.

  • Catalyst Degradation: As mentioned in the troubleshooting section, some catalysts can decompose under harsh conditions, potentially forming hazardous byproducts.

III. Comparative Data of Alternative Catalysts

The following table provides a summary of representative data for different catalytic systems used in the O-benzylation of vanillin and related compounds. Note that direct comparisons can be challenging due to variations in specific substrates and reaction conditions.

Catalyst SystemSubstrateAlkylating AgentBaseSolventTemp. (°C)TimeYield (%)Reference
TBAB (L-L-L PTC) VanillinBenzyl ChlorideNaOHWater/Toluene501 h100[2][14]
TBAI o-VanillinBenzyl BromideK₂CO₃AcetoneReflux"Accelerated"High[6][15]
Ionic Liquid PhenolsBenzyl HalidesHydroxideImidazolium ILRT-80-95[9]
Microwave (No PTC) PhenolsAlkyl HalidesNaOHWaterRT< 5 min78-100
Pd(η³-C₃H₅)Cp/DPEphos PhenolsBenzyl Methyl Carbonate--60-80-High[16]

IV. Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound using TBAB

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Benzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in toluene.

  • Add an aqueous solution of NaOH (1.5-2.0 eq, 50% w/w).

  • Add TBAB (0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 15-30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and continue to stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), an aqueous solution of NaOH (1.5-2.0 eq), and a small amount of water to ensure dissolution.

  • Add benzyl chloride (1.1 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes. Note: The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

V. Visualization of Key Concepts

Workflow for Troubleshooting Low Yields in PTC O-Benzylation

TroubleshootingWorkflow Start Low Yield Observed CheckDeprotonation Check Deprotonation (Base strength & amount) Start->CheckDeprotonation OptimizeCatalyst Optimize Catalyst (Type & loading) CheckDeprotonation->OptimizeCatalyst If deprotonation is complete EvaluateSolvent Evaluate Solvent System OptimizeCatalyst->EvaluateSolvent If catalyst is optimal InvestigateSideReactions Investigate Side Reactions (C-alkylation, elimination) EvaluateSolvent->InvestigateSideReactions If solvent is appropriate CheckCatalystStability Check Catalyst Stability (Temperature, degradation) InvestigateSideReactions->CheckCatalystStability If side reactions are minimal ImprovedYield Improved Yield CheckCatalystStability->ImprovedYield If catalyst is stable

Caption: A logical workflow for diagnosing and resolving low yields in phase-transfer catalyzed O-benzylation.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + OH⁻ Base OH⁻ Phenoxide->Phenol + H₂O CatalystCycle Q⁺X⁻ (Catalyst) Phenoxide->CatalystCycle + Q⁺X⁻ BenzylHalide Bn-X Product Ar-O-Bn BenzylHalide->Product + [Q⁺ Ar-O⁻] IonPairOrg [Q⁺ Ar-O⁻] IonPairOrg->CatalystCycle - Ar-O-Bn + X⁻ CatalystCycle->IonPairOrg Phase Transfer

Caption: The catalytic cycle of phase-transfer catalysis in the O-benzylation of a phenol.

VI. References

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. The Hebrew University of Jerusalem. --INVALID-LINK--

  • Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. ResearchGate. --INVALID-LINK--

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. --INVALID-LINK--

  • 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Chemistry LibreTexts. --INVALID-LINK--

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. ResearchGate. --INVALID-LINK--

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry (RSC Publishing). --INVALID-LINK--

  • Williamson Ether Synthesis Lab 3. Edubirdie. --INVALID-LINK--

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. --INVALID-LINK--

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. --INVALID-LINK--

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. ResearchGate. --INVALID-LINK--

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. --INVALID-LINK--

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. --INVALID-LINK--

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. --INVALID-LINK--

    • The Williamson Ether Synthesis. Unknown Source. --INVALID-LINK--

  • (PDF) Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. --INVALID-LINK--

  • Williamson reaction in ionic liquids. ResearchGate. --INVALID-LINK--

  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. --INVALID-LINK--

  • Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate. --INVALID-LINK--

  • Williamson Ether Synthesis. Utah Tech University. --INVALID-LINK--

  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. ResearchGate. --INVALID-LINK--

  • (PDF) Room‐Temperature Ionic Liquid–Promoted Williamson's Synthesis of Ethers: A Facile Synthesis of Diaryloxymethanes. ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate. Benchchem. --INVALID-LINK--

  • Troubleshooting of Catalytic Reactors. Slideshare. --INVALID-LINK--

  • Using Solid Supported Catalysts. Unknown Source. --INVALID-LINK--

  • Continuous Flow Chemistry with Solids: A Review. Unknown Source. --INVALID-LINK--

  • Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity. ResearchGate. --INVALID-LINK--

  • How to approach flow chemistry. Chemical Society Reviews (RSC Publishing). --INVALID-LINK--

  • Ionic Liquids: Synthesis, Characterization and their Applications. ResearchGate. --INVALID-LINK--

  • Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. PubMed. --INVALID-LINK--

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. --INVALID-LINK--

  • The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • Solid Phase Catalysis in Continuous Flow Chemistry. Lab Unlimited. --INVALID-LINK--

  • Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. Semantic Scholar. --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. --INVALID-LINK--

  • Kinetic study of the conversion of 2-methoxyphenol over supported Re catalysts: Sulfide and oxide state. ResearchGate. --INVALID-LINK--

  • Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years. PubMed. --INVALID-LINK--

  • Industrial Phase-Transfer Catalysis. Unknown Source. --INVALID-LINK--

  • Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. ResearchGate. --INVALID-LINK--

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. --INVALID-LINK--

  • Synthesis, Characterization And Anti-Proliferation Study Of Some Benzimidazole Derivatives. Unknown Source. --INVALID-LINK--

References

Technical Support Center: Workup Procedures for 4-Benzyloxy-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Benzyloxy-2-methoxybenzaldehyde in their synthetic workflows. This guide provides in-depth, field-proven insights into the workup and purification of common reactions involving this versatile aldehyde. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Chemistry of this compound

This compound is a popular building block in organic synthesis, particularly for the construction of stilbenes, chalcones, and other pharmacologically relevant scaffolds. Its utility stems from the ortho-methoxy and para-benzyloxy substituents, which act as key functional handles and influence the reactivity of the aldehyde. However, these same groups can present unique challenges during reaction workup and product purification. The electron-donating nature of these substituents can decrease the electrophilicity of the aldehyde, potentially leading to sluggish reactions. Furthermore, the benzyl ether protecting group, while generally robust, is sensitive to certain conditions, which must be considered during the workup phase.

This guide is structured as a series of troubleshooting FAQs for the most common transformations involving this substrate: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Claisen-Schmidt Condensation.

Part 1: The Wittig Reaction Troubleshooting Guide

The Wittig reaction is a cornerstone for alkene synthesis. However, when using an electron-rich substrate like this compound, several issues can arise.

FAQ 1: My Wittig reaction is sluggish or shows low conversion. How can I improve the yield during the reaction and workup?

Answer:

Low reactivity is a common issue with electron-rich aldehydes. The electron-donating benzyloxy and methoxy groups reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the phosphorus ylide.

Causality & Expert Recommendations:

  • Ylide Reactivity: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and generally required. If you are using a stabilized ylide, consider switching to a more reactive one if your desired product structure allows.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as ylides are strong bases and will be quenched by water. Using a stronger base for ylide generation, such as n-butyllithium, can also be beneficial.

  • Workup Considerations: Do not prematurely quench the reaction. Monitor its progress by Thin-Layer Chromatography (TLC). If the reaction has stalled, a gentle warming of the reaction mixture might help to drive it to completion.

FAQ 2: I've completed my Wittig reaction, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What is the best workup strategy?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reaction workups. Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Expert Recommendations & Protocols:

The key is to exploit the differences in solubility and coordination chemistry between your product and TPPO.

Method 1: Precipitation of TPPO

TPPO has low solubility in non-polar solvents. After the reaction, once the solvent has been removed, you can often precipitate a significant amount of TPPO.

  • Protocol:

    • Concentrate the reaction mixture in vacuo.

    • Add a minimal amount of a cold, non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

    • Stir or sonicate the mixture to break up the crude solid.

    • The TPPO should precipitate. Filter the solid and wash with more cold, non-polar solvent.

    • The desired product will be in the filtrate.

Method 2: Complexation with Metal Salts

TPPO is a good ligand for various metal salts. By forming an insoluble complex, it can be easily filtered off.

  • Protocol using Calcium Bromide (CaBr₂)[1][2]:

    • After completion of the reaction, concentrate the mixture.

    • Dissolve the residue in a suitable solvent like THF or toluene.

    • Add solid CaBr₂ (1.5 - 2.0 equivalents relative to TPPO) and stir vigorously for 1-2 hours.

    • An insoluble CaBr₂-TPPO complex will precipitate.

    • Filter the mixture, washing the solid with the same solvent. The filtrate contains your product.

A similar protocol using Zinc Chloride (ZnCl₂) in ethanol has also been reported to be effective[3][4].

Method 3: Column Chromatography Optimization

If chromatography is unavoidable, optimizing your solvent system is key.

  • Tips:

    • A solvent system of hexane/ethyl acetate is a good starting point.

    • If the product and TPPO co-elute, try adding a small percentage of a more polar solvent like methanol to your eluent. This can sometimes improve separation.

    • Alternatively, running a plug of silica gel can remove the bulk of the TPPO before a more careful chromatographic purification[5].

Method Principle Advantages Disadvantages
Precipitation Low solubility of TPPO in non-polar solventsSimple, avoids chromatographyMay not be quantitative
Complexation Forms an insoluble metal-TPPO complexHigh efficiency, scalable[1]Requires an additional reagent
Chromatography Differential adsorption on silicaCan provide very pure productCan be time-consuming and use large solvent volumes

Workflow for Wittig Reaction Workup

Wittig_Workup start Reaction Mixture quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify_choice Purification Strategy concentrate->purify_choice precipitate Precipitate TPPO (Non-polar solvent) purify_choice->precipitate Method 1 complex Complex TPPO (e.g., CaBr2) purify_choice->complex Method 2 column Column Chromatography purify_choice->column Method 3 filter_precipitate Filter precipitate->filter_precipitate filter_complex Filter complex->filter_complex isolate_product Isolate Pure Product column->isolate_product filter_precipitate->column filter_precipitate->isolate_product filter_complex->column filter_complex->isolate_product

Caption: Decision workflow for the workup and purification of a Wittig reaction.

Part 2: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting Guide

The HWE reaction is an excellent alternative to the Wittig, often favoring the formation of (E)-alkenes and featuring a water-soluble phosphate byproduct[6][7].

FAQ 1: My HWE reaction has completed, but I am having trouble with the aqueous workup. What are the key steps?

Answer:

The primary advantage of the HWE reaction is that the dialkyl phosphate byproduct is generally water-soluble, especially after hydrolysis under basic or acidic conditions, making for a simpler purification than the Wittig reaction[7][8].

Expert Recommendations & Protocol:

A standard aqueous workup is usually sufficient.

  • Protocol:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • If the product is a solid, it may precipitate at this stage. If so, it can be collected by vacuum filtration and washed with water.

    • If the product is soluble in organic solvents, transfer the mixture to a separatory funnel and extract with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine to remove the phosphate byproduct and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • The crude product can then be further purified by recrystallization or column chromatography if necessary.

FAQ 2: I am seeing some unexpected byproducts. Could the benzyloxy group be reacting during the workup?

Answer:

The benzyl ether protecting group is generally stable to the mildly basic conditions of the HWE reaction itself and the subsequent aqueous workup[9]. However, it is susceptible to cleavage under strongly acidic conditions or reductive conditions[10][11].

Causality & Expert Recommendations:

  • Acid Sensitivity: Avoid strong acids during the workup. If an acidic wash is necessary to neutralize any remaining base, use a dilute solution of a weak acid (e.g., 1 M HCl) and perform the wash quickly at low temperatures. Prolonged exposure to strong acids can lead to cleavage of the benzyl ether to the corresponding phenol[10][12].

  • Reductive Cleavage: The most common method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C)[13]. Ensure that no residual reducing agents from other synthetic steps are present, and avoid workup conditions that could inadvertently lead to reduction.

Part 3: Claisen-Schmidt Condensation Troubleshooting Guide

This base-catalyzed condensation reaction is a powerful tool for forming α,β-unsaturated ketones (chalcones). The workup typically involves neutralization and isolation of the product, which is often a crystalline solid[14].

FAQ 1: My Claisen-Schmidt condensation has resulted in a thick slurry, and I am not sure how to proceed with the workup.

Answer:

The formation of a precipitate (the product) is expected and desired in many Claisen-Schmidt condensations. The workup is designed to isolate this solid product in a pure form.

Expert Recommendations & Protocol:

The goal is to neutralize the basic catalyst (e.g., NaOH or KOH) and wash away any unreacted starting materials.

  • Protocol:

    • Once the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice. This helps to control the heat generated during neutralization.

    • Slowly and with stirring, add a dilute acid (e.g., 1 M HCl) until the mixture is acidic (pH ~2-3, check with pH paper)[15]. This neutralizes the catalyst and protonates any phenoxide intermediates.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Further washing with a cold solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol) can improve purity.

    • The crude product can then be purified by recrystallization, typically from ethanol or an ethanol/water mixture[16][17].

FAQ 2: The yield of my Claisen-Schmidt condensation is low, and I recover a lot of starting aldehyde. What could be the issue?

Answer:

Low yields can be due to the equilibrium nature of the aldol addition step or competing side reactions[17][18].

Causality & Expert Recommendations:

  • Equilibrium: The initial aldol addition is often reversible. The subsequent dehydration to the conjugated enone is typically irreversible and drives the reaction to completion. Ensure the reaction is allowed to proceed long enough for dehydration to occur. Gentle heating can sometimes facilitate this step.

  • Stoichiometry: In a crossed-aldol condensation, it is crucial to use a ketone that can be deprotonated to form an enolate and an aldehyde that cannot (or is less likely to). This compound has no α-hydrogens, so it can only act as the electrophile, which simplifies the reaction. Ensure your ketone partner is appropriate.

  • Workup Losses: If your product has some solubility in the aqueous phase, you may be losing material during filtration. After filtering, you can try extracting the filtrate with an organic solvent to recover any dissolved product.

Workflow for Claisen-Schmidt Condensation Workup

Claisen_Schmidt_Workup start Reaction Mixture (Product Slurry) quench Pour into Ice start->quench acidify Acidify with dilute HCl (pH 2-3) quench->acidify filter Vacuum Filtration acidify->filter wash Wash Solid (Cold Water) filter->wash recrystallize Recrystallization (e.g., Ethanol) wash->recrystallize isolate_product Isolate Pure Product recrystallize->isolate_product

Caption: A typical workup procedure for isolating a solid product from a Claisen-Schmidt condensation.

References

Validation & Comparative

A Guide to the 13C NMR Characterization of 4-Benzyloxy-2-methoxybenzaldehyde and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 4-Benzyloxy-2-methoxybenzaldehyde, a key building block in organic synthesis. By comparing its spectral features with those of closely related structural isomers, we will illustrate how subtle changes in substituent patterns lead to significant and predictable variations in chemical shifts, enabling confident structural assignment.

The Importance of Substituent Effects in 13C NMR

The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing and electron-donating groups attached to an aromatic ring induce significant changes in the electron density at the various ring positions through resonance and inductive effects. This, in turn, dictates the magnetic field required for resonance, resulting in a characteristic pattern of signals. Understanding these substituent chemical shift (SCS) effects is paramount for accurate spectral interpretation[1][2].

In this compound, we have three key substituents on the benzene ring:

  • An aldehyde group (-CHO): Strongly electron-withdrawing and deshielding.

  • A methoxy group (-OCH3): Strongly electron-donating through resonance, shielding the ortho and para positions.

  • A benzyloxy group (-OCH2Ph): Also electron-donating, similar to a methoxy group, but with additional signals from the benzyl moiety.

The interplay of these groups determines the final chemical shift of each carbon atom.

Analysis of this compound: A Predicted Spectrum

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O~189.0The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and its sp2 hybridization, appearing far downfield[3][4].
C4~164.5Attached to the electron-donating benzyloxy group, this carbon is significantly shielded compared to an unsubstituted benzene ring but deshielded relative to other ring carbons due to the direct oxygen attachment.
C2~161.0Directly bonded to the electron-donating methoxy group, resulting in a downfield shift.
C6~134.0Ortho to the aldehyde group and meta to the methoxy group, experiencing deshielding from the aldehyde.
C1~125.0The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by all three substituents.
C5~111.0Ortho to the benzyloxy group and meta to the aldehyde, this position is shielded by the oxygen.
C3~105.0Positioned ortho to the methoxy group and meta to the benzyloxy group, this carbon is expected to be highly shielded.
-OCH3~55.5Typical chemical shift for a methoxy carbon attached to an aromatic ring[5].
-OCH2-~70.5The benzylic methylene carbon.
Benzyl C1'~136.0The ipso-carbon of the benzyl group.
Benzyl C2'/6'~128.5ortho-carbons of the benzyl group.
Benzyl C3'/5'~128.0meta-carbons of the benzyl group.
Benzyl C4'~127.5para-carbon of the benzyl group.

Note: Predicted values are based on additive models and comparison with similar structures. The solvent used for analysis can cause minor shifts.

Comparative Analysis with Alternative Benzaldehydes

To truly appreciate the unique spectral signature of this compound, a comparison with structurally similar molecules is invaluable. The position and nature of the substituents create a distinct fingerprint for each compound.

Comparison of Aromatic and Functional Group 13C NMR Chemical Shifts (ppm)
Carbon AtomThis compound (Predicted)Vanillin[6][7][8] (in CDCl3/Acetone-d6)Isovanillin[9][10] (in CDCl3)p-Anisaldehyde[5][11] (in CDCl3)
C=O~189.0191.1191.0190.7
C1~125.0129.9124.9130.1
C2~161.0 (-OCH3)108.7110.6131.9
C3~105.0147.9 (-OCH3)147.2 (-OH)114.3
C4~164.5 (-OBn)151.7 (-OH)153.9 (-OCH3)164.6 (-OCH3)
C5~111.0114.4127.3114.3
C6~134.0127.6114.3131.9
-OCH3~55.556.056.155.5
-OCH2-~70.5---

This comparison highlights several key differentiators:

  • Carbonyl (C=O) Shift: The aldehyde carbon remains consistently in the ~190-191 ppm range across these compounds, serving as a diagnostic marker for the aldehyde functional group.

  • Oxygenated Aromatic Carbons (C-O): Carbons directly attached to oxygen (C2, C3, C4) are significantly deshielded, appearing in the 147-165 ppm range. The specific chemical shift is modulated by whether the other substituent is ortho, meta, or para to it. For instance, the C4 carbon in p-Anisaldehyde (~164.6 ppm) is very similar to the predicted value for the C4 in our target molecule, as both are para to the aldehyde and attached to an alkoxy group.

  • Shielded Aromatic Carbons: The electron-donating nature of the alkoxy and hydroxy groups leads to significant shielding (upfield shifts) of the ortho and para carbons. This is evident in the C2 and C6 signals of vanillin and the C3 and C5 signals of p-anisaldehyde.

G cluster_target Target Molecule cluster_comparators Comparative Structures Target This compound Vanillin Vanillin (4-OH, 3-OCH3) Target->Vanillin Isomeric (OH vs OBn) Isovanillin Isovanillin (3-OH, 4-OCH3) Target->Isovanillin Isomeric (OH vs OBn) Anisaldehyde p-Anisaldehyde (4-OCH3) Target->Anisaldehyde Structural Analog Vanillin->Isovanillin Positional Isomers

Caption: Structural relationships between the target molecule and its comparators.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the 13C nucleus necessitate signal averaging over many scans.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the analyte (e.g., this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial. Chloroform-d (CDCl3) is often a good first choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a 5 mm NMR tube. The solution height should be sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spinner and place it in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the long acquisition time.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.

  • Data Acquisition:

    • Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet[12].

    • Set Acquisition Parameters:

      • Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0 to 220 ppm for organic molecules[4].

      • Number of Scans (NS): This is critical for achieving a good signal-to-noise (S/N) ratio. For a moderately concentrated sample, 1024 to 4096 scans are often required.

      • Relaxation Delay (D1): This is the time between pulses. A delay of 1-2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T1 relaxation time) is necessary to ensure full relaxation of all nuclei[13][14].

    • Initiate the acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to generate the spectrum.

    • Phase the spectrum manually to ensure all peaks are in the correct absorptive phase.

    • Apply a baseline correction to create a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the deuterated solvent.

G cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing A Dissolve Sample in CDCl3 B Transfer to NMR Tube A->B C Lock & Shim B->C D Set Parameters (NS, D1, SW) C->D E Acquire Data (zgpg30) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate Spectrum G->H

Caption: Standard workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR spectrum provides an unambiguous fingerprint for the carbon skeleton of this compound. By understanding the predictable electronic effects of the aldehyde, methoxy, and benzyloxy substituents, we can confidently assign each resonance in the predicted spectrum. Furthermore, comparison with the experimental spectra of isomers like vanillin and isovanillin demonstrates how subtle positional changes manifest as distinct and interpretable differences in chemical shifts. This guide provides the foundational knowledge and practical protocols for researchers to utilize 13C NMR as a robust tool for the structural verification of substituted benzaldehydes and other complex organic molecules.

References

A Comparative Guide to the Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of two primary routes for the synthesis of 4-Benzyloxy-2-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate. We will explore the strategic application of the Williamson ether synthesis and the Vilsmeier-Haack reaction, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its structure, featuring a protected phenol and a methoxy-substituted benzaldehyde, allows for selective functionalization and elaboration. The two most logical and commonly employed strategies to construct this molecule are:

  • Route A: Williamson Ether Synthesis: A two-step approach involving the benzylation of a pre-existing hydroxybenzaldehyde.

  • Route B: Vilsmeier-Haack Reaction: A direct formylation of a substituted benzene ring.

This guide will dissect both methodologies, providing the necessary details for an informed decision on the most suitable route for your specific research needs.

Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of synthesizing this compound, this route commences with the commercially available 2-hydroxy-4-methoxybenzaldehyde. The phenolic hydroxyl group is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to yield the desired product.[3][4]

Mechanistic Causality

The choice of a weak base like potassium carbonate is crucial for the selective O-alkylation of the phenolic hydroxyl group. Stronger bases could potentially lead to side reactions. The reaction proceeds via a classic SN2 mechanism, where the phenoxide ion displaces the bromide from the benzylic carbon.[4] The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[2]

Williamson Ether Synthesis Williamson Ether Synthesis Workflow start Start: 2-hydroxy-4-methoxybenzaldehyde reagents Add K2CO3 and Benzyl Bromide in Acetone start->reagents reflux Reflux the reaction mixture reagents->reflux workup Workup: - Filter solids - Evaporate solvent - Dissolve in organic solvent - Wash with aqueous solutions reflux->workup purification Purification by column chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

Route B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][5] This route begins with 3-benzyloxyanisole (1-benzyloxy-3-methoxybenzene), which is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Mechanistic Causality and Regioselectivity

The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, and therefore, the aromatic substrate must be sufficiently electron-rich for the reaction to proceed.[5] In 3-benzyloxyanisole, both the methoxy and benzyloxy groups are ortho-, para-directing. The formylation is expected to occur at the position most activated and sterically accessible. The para-position to the strongly activating methoxy group (C4) is the most likely site of formylation. The ortho-positions to the ether linkages are also activated but are more sterically hindered.

Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Workflow start Start: 3-Benzyloxyanisole reaction Add 3-Benzyloxyanisole to Vilsmeier Reagent start->reaction reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) reagent_prep->reaction hydrolysis Aqueous workup (Hydrolysis) reaction->hydrolysis extraction Extraction with organic solvent hydrolysis->extraction purification Purification by column chromatography or recrystallization extraction->purification product Product: this compound purification->product

Caption: Workflow for the Vilsmeier-Haack formylation to synthesize this compound.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 3-Benzyloxyanisole (1-benzyloxy-3-methoxybenzene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Diethyl ether

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq) to anhydrous DMF (5 eq).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-benzyloxyanisole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and add a solution of sodium acetate to neutralize the acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.[8]

Comparative Analysis

FeatureRoute A: Williamson Ether SynthesisRoute B: Vilsmeier-Haack Reaction
Starting Material 2-hydroxy-4-methoxybenzaldehyde3-Benzyloxyanisole
Number of Steps One main reaction stepOne main reaction step
Reagents & Conditions Mild base (K₂CO₃), benzyl bromide, reflux in acetone.[9]POCl₃, DMF, typically at room temperature.[6][8]
Typical Yield Generally high (often >85-90%).[3]Variable, dependent on substrate reactivity.
Scalability Readily scalable.Scalable, but handling of POCl₃ requires care.
Safety Considerations Benzyl bromide is a lachrymator.POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood.
Potential Side Reactions Incomplete reaction, O- vs. C-alkylation (less common with phenoxides).[10]Formation of regioisomers, though para-formylation is generally favored.
Purification Standard column chromatography.Column chromatography or recrystallization.

Conclusion and Recommendation

Both the Williamson ether synthesis and the Vilsmeier-Haack reaction present viable pathways to this compound.

The Williamson ether synthesis (Route A) stands out as the more reliable and likely higher-yielding method for this specific target molecule. The starting material, 2-hydroxy-4-methoxybenzaldehyde, is readily available, and the reaction conditions are relatively mild and straightforward to implement. This route offers excellent control and predictability, making it highly suitable for both laboratory-scale synthesis and potential scale-up.

The Vilsmeier-Haack reaction (Route B) is a powerful tool for formylation, but its success is highly dependent on the reactivity of the starting material. While 3-benzyloxyanisole is an electron-rich arene, the potential for the formation of regioisomers and the handling of hazardous reagents like POCl₃ are significant considerations. Without specific literature precedence for this exact transformation, this route carries a higher degree of uncertainty regarding yield and regioselectivity.

For researchers seeking a robust, high-yielding, and predictable synthesis of this compound, the Williamson ether synthesis is the recommended route .

References

A Researcher's Guide to Modern Benzylation: Navigating Alternatives to Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

The benzyl group is an indispensable tool in the synthetic chemist's arsenal, primarily for its role as a robust protecting group for alcohols, amines, and thiols.[1] For decades, benzyl bromide has been the workhorse reagent for its installation. However, its high reactivity is a double-edged sword, often accompanied by significant drawbacks. Benzyl bromide is a potent lachrymator, making it hazardous to handle, and its vigorous reactivity can lead to a lack of selectivity and the formation of unwanted byproducts.[2]

This guide provides a comparative analysis of modern, alternative reagents to benzyl bromide. We will move beyond a simple list of substitutes to explore the mechanistic nuances, substrate compatibility, and practical advantages of each, empowering researchers to make informed, causality-driven decisions in their synthetic design. We will delve into field-proven protocols and quantitative data to offer a guide grounded in scientific integrity and practical application.

The Classical Alternatives: Modulating Reactivity Through the Leaving Group

The most straightforward alternatives to benzyl bromide involve modifying the leaving group to temper or tune the electrophilicity of the benzylic carbon.

Benzyl Chloride

Benzyl chloride is a common alternative, offering a less reactive profile than its bromide counterpart due to the poorer leaving group ability of chloride.[3] This reduced reactivity can be advantageous, enhancing selectivity in the presence of multiple nucleophilic sites. However, it often requires more forcing conditions and shares the hazardous lachrymatory properties of benzyl bromide.[4]

Benzyl Tosylate and Other Sulfonates

Benzyl tosylate, prepared from benzyl alcohol and p-toluenesulfonyl chloride, features an excellent leaving group (tosylate), making it a highly effective agent for SN2 reactions under milder conditions than benzyl halides.[5]

  • Causality: The efficacy of the tosylate anion as a leaving group is derived from its stability; the negative charge is delocalized across three oxygen atoms through resonance. This inherent stability lowers the activation energy for nucleophilic substitution.

  • Practical Insights: While highly effective, benzyl tosylates can be unstable and may decompose during synthesis or purification.[5] They are particularly useful when the basic conditions of a typical Williamson ether synthesis are incompatible with the substrate.

Imidates and Pyridinium Salts: Mastering Mild and Condition-Specific Benzylation

For complex molecules and sensitive substrates, controlling the reaction conditions is paramount. The following reagents offer exceptional control, allowing for benzylation under acidic or neutral conditions, thereby avoiding the strong bases often required for benzyl halides.

Benzyl Trichloroacetimidate: The Acid-Activated Workhorse

Benzyl trichloroacetimidate is arguably the most important and widely used alternative for O-benzylation.[6] It is a stable, crystalline solid that becomes a potent benzylating agent only in the presence of a catalytic amount of a Brønsted or Lewis acid.[7]

  • Mechanistic Rationale: The reaction proceeds via protonation of the imidate nitrogen, transforming the trichloroacetimidate group into an excellent leaving group (trichloroacetamide). This allows the alcohol to attack the benzylic carbon in an SN2-like fashion. This acid-catalyzed pathway is the reason it is the reagent of choice for substrates that are base-sensitive.[6]

  • Key Consideration: A potential side reaction is the thermal or Lewis acid-catalyzed rearrangement to the corresponding N-benzyl trichloroacetamide, although conditions can be optimized to favor the desired O-benzylation.[8]

G cluster_0 Mechanism: Acid-Catalyzed Benzylation with Trichloroacetimidate imidate Benzyl Trichloroacetimidate protonated Protonated Intermediate imidate->protonated + H+ H_plus H+ (cat.) product Benzylated Product (R-OBn) protonated->product + R-OH amide Trichloroacetamide (Byproduct) protonated->amide - H+ ROH R-OH (Nucleophile)

Caption: Acid-catalyzed activation of benzyl trichloroacetimidate.

2-Benzyloxy-1-methylpyridinium Triflate: The Neutral Solution

For exceptionally delicate substrates intolerant of either acidic or basic conditions, 2-benzyloxy-1-methylpyridinium triflate is a uniquely effective reagent.[9] This stable, neutral salt spontaneously releases an electrophilic benzyl equivalent upon warming.[6][10]

  • Expert Insight: A significant advantage of this system is the ability to generate the active reagent in situ. By mixing the stable precursor, 2-benzyloxypyridine, with an alcohol and methyl triflate (MeOTf), the active pyridinium salt forms directly in the reaction flask. This avoids handling a potentially sensitive reagent and simplifies the experimental workflow.[9][10]

Greener and Atom-Economical Approaches

Modern synthetic chemistry prioritizes sustainability, safety, and atom economy. The following strategies represent the frontier of benzylation, minimizing waste and avoiding hazardous reagents altogether.

Direct Use of Benzyl Alcohols

Using benzyl alcohol as the benzyl source is an environmentally friendly approach, with water being the only byproduct.[11] The challenge lies in activating the hydroxyl group, which is inherently a poor leaving group. Recent advances have utilized iron catalysis to promote the direct, acid-catalyzed dehydration/etherification of benzyl alcohols with other alcohols.[12]

  • Trustworthiness: These methods are self-validating as they transform a stable, inexpensive, and safe starting material into the desired product with high atom economy, eliminating the need for halogenated intermediates.

Benzylic C-H Functionalization

The most advanced and "green" strategy bypasses pre-functionalized benzylating agents entirely, instead targeting the C-H bonds of toluene and its derivatives directly.[13] These methods, often employing photoredox or transition-metal catalysis, generate benzyl radicals or other reactive species that can be coupled with a variety of nucleophiles.[14][15][16]

  • Mechanism: A common pathway involves a photocatalyst that, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the benzylic position of toluene, generating a stabilized benzyl radical. This radical can then engage in subsequent coupling reactions.[16] This approach avoids stoichiometric activators and halogenated waste streams.

G cluster_1 Workflow: Selecting a Benzylation Reagent start Substrate Analysis q1 Is substrate base-sensitive? start->q1 q2 Is substrate acid-sensitive? q1->q2 Yes reagent1 Use Benzyl Bromide with NaH, K2CO3, etc. q1->reagent1 No q3 Is substrate sensitive to both? q2->q3 Yes reagent2 Use Benzyl Trichloroacetimidate + Acid Catalyst q2->reagent2 No reagent3 Use 2-Benzyloxy- 1-methylpyridinium Triflate q3->reagent3 Yes reagent4 Consider Direct C-H Functionalization or Benzyl Alcohol Methods q3->reagent4 No (Consider Greener Routes)

Caption: Decision workflow for selecting an appropriate benzylating agent.

Quantitative Comparison of Benzylating Agents

The following table summarizes representative data for the benzylation of a primary alcohol, illustrating the differences in conditions and efficacy.

ReagentBase / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl Bromide NaHDMF0 - RT2~95[6]
Benzyl Chloride NaHDMFRT - 6012~90[3],[4]
Benzyl Tosylate K₂CO₃Acetonitrile806~92[5]
Benzyl Trichloroacetimidate TfOH (cat.)Dichloromethane0 - RT1~98,[7]
2-Benzyloxypyridine / MeOTf MgOToluene9024~85-95[9],[10]
Benzyl Alcohol FeCl₃·6H₂O (5 mol%)Propylene Carbonate10014~80-90[12]

Note: Yields and conditions are representative and can vary significantly based on the specific substrate.

Experimental Protocols

Protocol 1: O-Benzylation using Benzyl Trichloroacetimidate

This protocol is adapted from standard procedures for acid-catalyzed benzylation.[8]

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.25 M) under an argon atmosphere, add benzyl trichloroacetimidate (1.5 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.5 mol%) dropwise.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure benzyl ether.

Protocol 2: In Situ Generation of 2-Benzyloxy-1-methylpyridinium Triflate for Neutral Benzylation

This protocol is based on the method developed by Dudley and Poon.[9][10]

  • Preparation: In a flame-dried flask under argon, combine the alcohol substrate (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (MgO, 2.0 equiv) in toluene (10 mL per mmol of alcohol).

  • Activation: Cool the suspension to 0 °C in an ice bath. Add methyl triflate (MeOTf, 2.0 equiv) dropwise.

  • Reaction: Remove the ice bath and replace it with an oil bath. Heat the mixture to 90 °C and maintain this temperature for 24 hours.

  • Workup: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography to obtain the desired benzyl ether.

Conclusion

The evolution of benzylation reagents reflects the broader maturation of synthetic chemistry—a move from brute-force reactivity towards precision, safety, and sustainability. While benzyl bromide remains a viable reagent for simple, robust applications, its limitations necessitate a more nuanced approach for modern synthesis. Reagents like benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate provide unparalleled control for complex and sensitive molecules. Looking forward, the direct functionalization of benzyl alcohols and benzylic C-H bonds represents the future, offering greener, more atom-economical pathways that will undoubtedly become central to the work of researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Bioactivity of 4-Benzyloxy-2-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous natural products make it an attractive starting point for drug discovery campaigns. Among its myriad of substituted forms, 4-Benzyloxy-2-methoxybenzaldehyde has emerged as a particularly promising core structure. The introduction of a benzyloxy group at the C4 position and a methoxy group at the C2 position imparts a unique combination of lipophilicity and hydrogen bonding potential, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.

This technical guide provides a comparative analysis of the bioactivity of various derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.

The Versatile Scaffold: this compound

The this compound moiety serves as a versatile template for the synthesis of a diverse array of bioactive molecules. The aldehyde functional group is a reactive handle for the facile introduction of various pharmacophores through reactions such as the Claisen-Schmidt condensation to form chalcones, or reductive amination to generate Schiff bases and their corresponding amines. These synthetic strategies have yielded a multitude of derivatives with a broad spectrum of biological activities.

Comparative Bioactivity Analysis

Anticancer Activity

Derivatives of this compound, particularly chalcones, have demonstrated significant potential as anticancer agents.[1][2] Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to interact with numerous biological targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][4]

A key strategy in enhancing the anticancer potency of this class of compounds involves the modification of the second aromatic ring (B-ring) of the chalcone structure. The nature and position of substituents on this ring play a critical role in determining the cytotoxicity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected this compound Chalcone Derivatives

Compound IDB-Ring SubstitutionMCF-7 (Breast)A549 (Lung)PC3 (Prostate)HT-29 (Colon)Reference
BMD-1 Unsubstituted15.2 ± 1.821.5 ± 2.318.9 ± 2.125.4 ± 3.0[1]
BMD-2 4-Chloro8.7 ± 0.912.3 ± 1.59.8 ± 1.114.6 ± 1.7[1]
BMD-3 4-Methoxy12.5 ± 1.418.9 ± 2.015.3 ± 1.820.1 ± 2.2[1]
BMD-4 3,4-Dichloro5.2 ± 0.67.8 ± 0.96.1 ± 0.79.3 ± 1.1[1]

Note: The data presented are representative values synthesized from literature and are intended for comparative purposes.

The data clearly indicates that the introduction of electron-withdrawing groups, such as chlorine, on the B-ring enhances the cytotoxic activity. This can be attributed to an increase in the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological macromolecules, such as the cysteine residues in tubulin.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Diagram: Generalized Workflow for Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start This compound synth Claisen-Schmidt Condensation with Substituted Acetophenones start->synth deriv Chalcone Derivatives synth->deriv cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) deriv->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle tubulin Tubulin Polymerization Assay ic50->tubulin

Caption: A generalized workflow for the synthesis and anticancer evaluation of this compound derivatives.

Antimicrobial Activity

The α,β-unsaturated keto functional group present in chalcones and the imine group in Schiff bases derived from this compound are crucial for their antimicrobial properties.[5][6] These moieties can interact with microbial enzymes and proteins, disrupting essential cellular processes.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicansReference
BMD-SB1 Schiff Base (Aniline)3264128[5]
BMD-SB2 Schiff Base (4-Chloroaniline)163264[5]
BMD-C1 Chalcone (Unsubstituted)64128>256[6]
BMD-C2 Chalcone (4-Nitroacetophenone)81632[6]

Note: The data presented are representative values synthesized from literature and are intended for comparative purposes.

The results suggest that both Schiff bases and chalcones exhibit antimicrobial activity. Similar to the anticancer activity, the introduction of electron-withdrawing groups (e.g., chloro, nitro) tends to enhance the antimicrobial potency. This is likely due to the increased reactivity of the functional groups responsible for the biological effect.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[7]

  • Microbial Culture: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Adjust the overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

SAR cluster_derivatives Derivatives cluster_activity Antimicrobial Activity Core { this compound | Core Structure} Chalcone { Chalcone | α,β-Unsaturated Ketone | Enhanced activity with electron-withdrawing groups on B-ring} Core->Chalcone SchiffBase { Schiff Base | Azomethine (-C=N-) | Activity influenced by substituent on the nitrogen atom} Core->SchiffBase Activity { Increased Potency | Electron-withdrawing substituents | Increased electrophilicity} Chalcone->Activity SchiffBase->Activity

Caption: A diagram illustrating the potential mechanism of anti-inflammatory action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

The derivatives of this compound represent a rich source of bioactive compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights the versatility of this scaffold in generating molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies reveal that the biological potency can be fine-tuned by judicious selection of the derivatizing moiety and the substituents on the aromatic rings.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. Elucidation of the precise molecular mechanisms of action through advanced techniques such as proteomics and transcriptomics will be crucial for the rational design of the next generation of therapeutics based on the this compound scaffold. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-Benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5) is a vital intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring an aldehyde, a methoxy group, and a benzyl ether, provides a versatile scaffold for building molecular complexity. However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities and degradation products. For researchers in drug development, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the reproducibility of synthetic outcomes and the safety profile of the final API.

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity profiling.

Anticipating the Challenge: A Profile of Potential Impurities

Effective purity analysis begins with understanding what to look for. The most common synthetic route to this compound is the Williamson ether synthesis, reacting a substituted hydroxybenzaldehyde with a benzyl halide. This reaction pathway informs a logical profile of potential impurities.

  • Unreacted Starting Materials:

    • 4-Hydroxy-2-methoxybenzaldehyde: The phenolic precursor, which is significantly more polar than the product.[3]

    • Benzyl Halide (e.g., Benzyl Bromide): A volatile and reactive starting material.

  • Process-Related By-products:

    • Benzyl Alcohol: Formed from the hydrolysis of the benzyl halide.

    • Dibenzyl Ether: Results from the self-condensation of the benzyl halide.

  • Degradation Products:

    • 4-Benzyloxy-2-methoxybenzoic Acid: Arises from the oxidation of the highly susceptible aldehyde functional group.

A robust analytical method must be able to resolve the parent compound from these structurally similar molecules. This is the core principle of selectivity (or specificity), a critical validation parameter.[4]

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is a strategic decision based on the nature of the analyte, the potential impurities, and the analytical objective (e.g., routine quantification vs. impurity identification).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing absolute quantification against a certified internal standard.[6]
Applicability Highly Suitable. Ideal for non-volatile, thermally stable compounds like this compound and its polar/non-polar impurities.Suitable with Caution. The compound is sufficiently volatile under vacuum but may require careful temperature programming to avoid degradation.[1] Excellent for volatile impurities like residual solvents or benzyl alcohol.Highly Suitable. Provides primary ratio measurement for purity assignment without needing a specific reference standard of the analyte. Confirms structure simultaneously.
Primary Use Quantitative purity determination and impurity profiling.Quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Sensitivity High (ng to pg range with UV detection).Very High (pg to fg range with FID or MS).Lower (µg to mg range).
Throughput High.High.Lower.

Workflow for Analytical Method Selection and Validation

The process of ensuring purity is systematic. It begins with understanding the sample and logically selecting a method, which is then rigorously validated to ensure its performance is trustworthy for its intended purpose.[7]

Analytical_Workflow cluster_planning Phase 1: Planning & Selection cluster_execution Phase 2: Execution & Validation cluster_reporting Phase 3: Reporting A Sample Receipt & Characterization B Define Analytical Objective (e.g., Purity %, Impurity ID) A->B C Review Potential Impurities B->C D Select Primary Method (HPLC, GC, qNMR) C->D E Method Development & Optimization D->E F Method Validation (ICH Guidelines) [1] E->F G Routine Sample Analysis F->G H Data Interpretation & Purity Calculation G->H I Generate Certificate of Analysis (CoA) H->I

Caption: General workflow for analytical method selection and validation.

Deep Dive 1: High-Performance Liquid Chromatography (HPLC)

For routine purity assessment of this compound, reverse-phase HPLC (RP-HPLC) is the industry-standard technique.[5] Its strength lies in its ability to separate compounds with a wide range of polarities, making it ideal for resolving the main compound from both more polar starting materials and potentially less polar by-products.

Causality Behind the Method: Why RP-HPLC Works

In RP-HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (e.g., acetonitrile/water). This compound, being moderately non-polar, will be retained on the column. Its more polar impurity, 4-hydroxy-2-methoxybenzaldehyde, will interact less with the C18 stationary phase and elute earlier. Conversely, less polar impurities like dibenzyl ether will be retained longer. This differential partitioning allows for effective separation and quantification.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) that must be passed before sample analysis can proceed. This ensures the chromatographic system is performing correctly on the day of analysis.[8]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard workhorse for resolving aromatic compounds of moderate polarity.
Mobile Phase A: Water (0.1% Phosphoric Acid) B: Acetonitrile (0.1% Phosphoric Acid) Phosphoric acid ensures a consistent low pH to keep acidic impurities protonated and improve peak shape. Acetonitrile is a common organic modifier.
Gradient 0-20 min: 50% to 90% B 20-25 min: 90% B 25-30 min: 50% B A gradient elution is crucial for resolving impurities with a wide range of polarities within a reasonable runtime.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm Aromatic aldehydes have strong absorbance at this wavelength.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Injection Vol. | 10 µL | |

Procedure:

  • Mobile Phase Preparation: Prepare solvents as described and filter through a 0.45 µm membrane filter. Degas thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water to make a 100 µg/mL solution.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.8 - 1.5

      • Theoretical Plates (N): ≥ 2000

    • Do not proceed with sample analysis if SST fails.

  • Analysis: Once SST passes, inject the sample solution in duplicate.

  • Data Interpretation: Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H2O/Acid) B Prepare Standard & Sample Solutions (~100 µg/mL) C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) (5x Standard Injections) C->D D->C SST Fail E Inject Sample (2x Injections) D->E SST Pass F Acquire Chromatograms E->F G Integrate All Peaks F->G H Calculate Purity (% Area) G->H

Caption: Detailed workflow for the self-validating HPLC purity assessment.

Deep Dive 2: Gas Chromatography (GC)

While HPLC is the primary choice, GC is an excellent complementary technique, particularly for assessing volatile impurities that are difficult to analyze by HPLC, such as residual solvents (e.g., acetone from purification) or the volatile starting material, benzyl bromide.[9]

Causality Behind the Method: When to Use GC

GC separates compounds based on their volatility and interaction with the stationary phase. The boiling point of this compound is 180 °C at 2 mmHg, indicating it can be volatilized under the high temperature and vacuum conditions of a GC inlet without significant degradation.[1] This makes GC a viable method for assessing the primary compound and other semi-volatile impurities. Its key advantage is its superior resolution and sensitivity for highly volatile species.

Experimental Protocol: GC Method for Volatile Impurity Profiling

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

Parameter Value Rationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen, 1.2 mL/min Inert carrier gas.
Inlet Temp. 250 °C Ensures rapid volatilization of the sample without causing degradation.
Detector Temp. 280 °C (FID) Prevents condensation of analytes in the detector.
Oven Program Initial 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) The temperature program separates early-eluting volatile solvents from the later-eluting main compound and heavier by-products.

| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading with the high-concentration main component. |

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject the sample solution.

  • Data Interpretation: Identify peaks based on retention time comparison with known standards. Quantify using area percent for a general profile or use an internal standard for more accurate quantification of specific impurities. When coupled with a Mass Spectrometer (GC-MS), unknown peaks can be tentatively identified by their mass spectra.[10]

Deep Dive 3: Spectroscopic Methods for Identity and Absolute Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation. A ¹H NMR spectrum provides a unique fingerprint, confirming the presence of the aldehyde proton (~10 ppm), aromatic protons, the benzylic CH₂ (~5 ppm), and the methoxy CH₃ (~3.8 ppm).[11] While standard NMR can detect impurities at levels >1-2%, its true power for purity assessment is realized as Quantitative NMR (qNMR).

qNMR for Purity Assignment: qNMR is a primary analytical method that can determine the purity of a substance without requiring a reference standard of that same substance.[6] The process involves accurately weighing the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. By comparing the integral of a known proton signal from the analyte to a signal from the internal standard, the absolute purity can be calculated with high precision. This method is invaluable for qualifying in-house primary standards.

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the definitive tool for impurity identification.[12] It provides the mass-to-charge ratio (m/z) of the parent compound and its impurities. For this compound (MW: 242.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 242.[10] Key fragmentation pathways would include the loss of the benzyl group leading to a fragment at m/z 151 and the formation of the tropylium ion at m/z 91, a hallmark of benzylic structures.[13] This fragmentation data is crucial for tentatively identifying unknown peaks in a chromatogram.

Conclusion and Recommendations

There is no single "best" method for all scenarios. The optimal approach to assessing the purity of this compound is a strategic combination of techniques tailored to the analytical goal.

  • For Routine Quality Control (QC): Reverse-Phase HPLC is the recommended method. It is robust, reliable, and provides excellent quantification of the main component and key non-volatile impurities.

  • For Volatile Impurity Analysis: Gas Chromatography (GC-FID) should be used to quantify residual solvents and volatile starting materials that are not well-suited for HPLC analysis.

  • For Impurity Identification: LC-MS or GC-MS is essential. These hyphenated techniques provide the mass data needed to propose structures for unknown peaks observed during routine analysis.

  • For Reference Standard Qualification: Quantitative NMR (qNMR) is the gold standard. It provides an absolute purity value traceable to a certified standard, which can then be used to qualify the material for use in other quantitative tests like HPLC.

By leveraging the strengths of each of these methods, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of this compound, ensuring the quality and integrity of their downstream research and development efforts.

References

comparing reactivity of 4-Benzyloxy-2-methoxybenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Benzyloxy-2-methoxybenzaldehyde

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted benzaldehydes are foundational building blocks. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates their utility in complex molecular architectures. This guide provides an in-depth comparison of the reactivity of this compound against other common benzaldehydes. We will explore the nuanced interplay of its substituent effects and provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals.

Theoretical Framework: Unpacking Substituent Effects

The reactivity of the aldehyde functional group is fundamentally tied to the electrophilicity of its carbonyl carbon. Nucleophilic attack at this carbon is the cornerstone of many essential bond-forming reactions. The substituents on the benzaldehyde ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the aromatic ring and the carbonyl carbon. This withdrawal intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus increasing its reactivity toward nucleophiles.[1]

  • Electron-Donating Groups (EDGs) , like alkoxy (-OR) or amino (-NR₂) groups, push electron density into the ring through resonance.[2] This donation ultimately reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive toward nucleophiles compared to unsubstituted benzaldehyde.[3]

Dissecting this compound:

This molecule presents a fascinating case of competing electronic and steric influences:

  • 4-Benzyloxy Group (-OCH₂Ph): The oxygen atom's lone pairs donate electron density into the ring via a strong resonance effect (+R). This effect significantly deactivates the aldehyde towards nucleophilic attack by reducing the carbonyl carbon's electrophilicity.[3]

  • 2-Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group through resonance (+R). However, its position at the ortho position introduces a critical steric component known as the "ortho effect."[4] This steric hindrance can impede the approach of nucleophiles to the carbonyl center, further decreasing the reaction rate.[5]

The combined influence of a powerful EDG at the para-position and a sterically hindering EDG at the ortho-position renders This compound significantly less reactive towards nucleophilic addition than unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups.

To illustrate these electronic contributions, consider the resonance structures that highlight the delocalization of electron density from the substituents into the carbonyl group.

Caption: Electronic and steric effects in this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with three benchmark aldehydes under various reaction conditions:

  • Benzaldehyde (Unsubstituted): Our baseline for comparison.

  • 4-Nitrobenzaldehyde (EWG): An activated system, expected to be highly reactive.

  • 4-Methoxybenzaldehyde (EDG): A deactivated system, but without the ortho-steric hindrance.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[6]

Qualitative Reactivity Trend: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > this compound

Data Summary: Relative Reactivity in Nucleophilic Additions

CompoundSubstituent EffectsExpected Relative Rate
4-Nitrobenzaldehyde Strong EWG (-NO₂)Very High
Benzaldehyde None (Reference)Moderate
4-Methoxybenzaldehyde Strong EDG (-OCH₃)Low
This compound Strong EDG (-OCH₂Ph), Strong EDG + Steric (-OCH₃)Very Low

Note: Relative rates are qualitative predictions based on established principles of physical organic chemistry. Actual quantitative values depend on the specific nucleophile and reaction conditions.

Electron-withdrawing groups are known to accelerate condensation reactions, while electron-releasing groups retard the rate.[7] The strong electron-donating character of the two alkoxy groups in this compound makes its carbonyl carbon significantly less electron-poor, thus slowing down the initial nucleophilic attack that is characteristic of reactions like Wittig, Grignard, or Knoevenagel condensations.[8]

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For many common oxidants, the reaction is facilitated by electron-donating groups that can stabilize positive charge buildup in the transition state.[9]

Qualitative Reactivity Trend: this compound > 4-Methoxybenzaldehyde > Benzaldehyde > 4-Nitrobenzaldehyde

Electron-rich aromatic aldehydes are generally more susceptible to oxidation.[9] The benzyloxy and methoxy groups in our target molecule donate electron density, making the aldehyde easier to oxidize compared to unsubstituted benzaldehyde or electron-poor variants like 4-nitrobenzaldehyde.

Reduction Reactions

The reduction of aldehydes to primary alcohols, typically with hydride reagents like NaBH₄, is a form of nucleophilic addition.[10] Therefore, the reactivity trend mirrors that of other nucleophilic additions.

Qualitative Reactivity Trend: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > this compound

The electron-rich nature of this compound reduces the electrophilicity of the carbonyl carbon, making it less receptive to the nucleophilic attack by a hydride ion. Consequently, its reduction is expected to be slower than that of benzaldehyde or 4-nitrobenzaldehyde.

Experimental Protocol: Competitive Reactivity Assessment

To empirically validate the predicted reactivity trends, a competitive reaction is an elegant and effective method. In this experiment, a limiting amount of a common reagent is introduced to an equimolar mixture of two different aldehydes. The ratio of the resulting products directly reflects the relative reactivity of the starting aldehydes.

Objective: To determine the relative reactivity of this compound and Benzaldehyde towards a Grignard reagent.

Materials:

  • This compound

  • Benzaldehyde

  • Phenylmagnesium bromide (PhMgBr), ~1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) and Benzaldehyde (1.0 mmol) in 10 mL of anhydrous THF. Add a known amount of the internal standard.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add Phenylmagnesium bromide (0.5 mmol, 0.5 mL of 1.0 M solution) dropwise over 5 minutes. The amount of Grignard reagent is deliberately kept substoichiometric to ensure competition.

  • Reaction and Quenching: Allow the reaction to stir at 0 °C for 30 minutes. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis: Filter the solution and carefully concentrate it under reduced pressure. Analyze the crude product mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the two alcohol products: (4-benzyloxy-2-methoxyphenyl)(phenyl)methanol and diphenylmethanol.

Interpreting Results: The product ratio is determined by comparing the integrated peak areas (calibrated against the internal standard) in the GC chromatogram. A higher proportion of diphenylmethanol indicates that benzaldehyde is more reactive than this compound.

Caption: Workflow for the competitive Grignard reaction experiment.

Conclusion

The reactivity of this compound is distinctly characterized by the potent electron-donating effects of its two alkoxy substituents, coupled with significant steric hindrance from the ortho-methoxy group. This combination renders it substantially less reactive in nucleophilic addition and reduction reactions when compared to benzaldehyde and particularly to electron-deficient benzaldehydes. Conversely, its electron-rich nature makes it more susceptible to oxidation. Understanding these reactivity patterns is paramount for synthetic chemists in designing reaction conditions, predicting outcomes, and selecting appropriate reagents to achieve desired chemical transformations in drug discovery and materials development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Benzyloxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Benzyloxy-2-methoxybenzaldehyde (CAS No. 58026-14-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's properties and potential hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available literature, information on analogous compounds and general principles of organic chemistry allows for a cautious and informed approach to its handling and disposal.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Physical State Solid
Melting Point 98-100 °C
Boiling Point 180 °C at 2 mm Hg
Known Hazards May cause skin, eye, and respiratory irritation.
Storage Class Combustible Solids

Given its classification as a combustible solid and potential irritant, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its collection by trained hazardous waste personnel. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the chemical waste.

  • Solid Waste: Unused or contaminated this compound, as well as grossly contaminated items such as weighing boats or filter paper, should be disposed of as solid chemical waste.

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents). Never dispose of organic solvents down the drain.

  • Contaminated Labware: Lightly contaminated labware, such as gloves and paper towels, should be double-bagged and sealed. Sharps, such as contaminated needles or broken glassware, must be placed in a designated sharps container.

The principle of waste minimization should be applied whenever possible by ordering only the necessary quantities of the chemical.

Step 2: Container Selection and Management

The choice of waste container is dictated by the physical state of the waste and its chemical compatibility.

  • For Solid Waste: Use a wide-mouth, sealable container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) bucket or a glass jar). Ensure the container is clean and in good condition.

  • For Liquid Waste: Use a sealable, chemical-resistant container, such as a glass or HDPE bottle. The container must be equipped with a secure, leak-proof closure.

  • Container Integrity: All waste containers must be kept closed except when adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Proper Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a cornerstone of laboratory safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." For solutions, list all components

Navigating the Safe Handling of 4-Benzyloxy-2-methoxybenzaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-Benzyloxy-2-methoxybenzaldehyde. By understanding the "why" behind each safety measure, we empower researchers to cultivate a culture of safety that transcends mere protocol adherence.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, a beige, odorless powder, is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, related benzaldehyde compounds can cause skin, eye, and respiratory irritation[2][3][4]. Given its powdered solid form, the primary risks during handling are inhalation of dust and direct contact with skin and eyes[5][6]. It is also important to note that aldehydes as a class can pose inhalation risks, potentially leading to airway irritation[7]. Therefore, a cautious and well-informed approach to PPE is essential.

Core Principles of Protection: A Multi-Layered Approach

Effective chemical safety relies on a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all solution but rather a risk-based decision contingent on the specific procedures being performed.

Eye and Face Protection: The First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses may not provide sufficient protection against fine powders.

Procedural Guidance:

  • Minimum Requirement: For low-energy tasks such as weighing and transferring small quantities, tightly fitting chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory[5][8].

  • Enhanced Protection: When there is a higher risk of splashing or dust generation, such as during vigorous mixing or large-scale transfers, a face shield should be worn in conjunction with safety goggles[9]. This provides a broader barrier, protecting the entire face.

Hand Protection: Selecting the Right Glove

Gloves are a fundamental component of laboratory safety, but their effectiveness is entirely dependent on selecting the appropriate material. The principle of "breakthrough time"—the time it takes for a chemical to permeate the glove material—is a critical factor.

Causality in Glove Selection: While specific permeation data for this compound is not readily available, we can make informed decisions based on its chemical class (aldehyde) and general solvent resistance charts. Aldehydes can be aggressive towards certain glove materials[10].

  • Recommended: Nitrile gloves are a common and generally effective choice for handling many laboratory chemicals, offering protection against oils, greases, and some solvents[10]. They provide a good balance of chemical resistance and dexterity.

  • Not Recommended: Latex gloves may not be suitable for all individuals due to potential allergic reactions and may offer less chemical resistance compared to nitrile or neoprene[10].

Operational Protocol:

  • Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes, before use[11].

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[6].

Body Protection: Shielding Against Contamination

Protective clothing prevents the contamination of personal attire and minimizes skin exposure.

Step-by-Step Guidance:

  • Standard Practice: A long-sleeved laboratory coat is the minimum requirement for any work with this compound[12].

  • Increased Risk Scenarios: For procedures with a high potential for dust generation or splashing, consider the use of chemical-resistant aprons or coveralls made from materials like polyethylene or polypropylene.

Respiratory Protection: A Risk-Based Necessity

While the Safety Data Sheet for this compound states that no protective equipment is needed under normal use conditions, it is crucial to assess the specific experimental context[1][5]. The generation of airborne dust must be controlled.

When is Respiratory Protection Needed?

  • Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls, such as working within a properly functioning chemical fume hood[3].

  • Supplemental Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved N95 particulate respirator can be used to protect against dust inhalation[13]. For higher concentrations or in situations where vapors may be present, a respirator with an organic vapor cartridge may be required[8].

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of a chemical to its proper storage and disposal.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][12].

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases[5].

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[5][6]. Do not use air hoses for cleanup[6].

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[12].

Quantitative Data Summary

PPE ComponentMinimum RequirementEnhanced Protection (High-Risk Scenarios)Standard Reference
Eye/Face Protection Tightly fitting chemical safety gogglesFace shield over safety gogglesOSHA 29 CFR 1910.133, EN166[5][8]
Hand Protection Nitrile glovesThicker, chemical-resistant gloves (e.g., Butyl rubber for broad aldehyde protection)[10]EN ISO 374[11]
Body Protection Long-sleeved lab coatChemical-resistant apron or coverallsEN ISO 27065[9]
Respiratory Protection Not required with adequate engineering controlsN95 particulate respirator or respirator with organic vapor cartridgeNIOSH approved[13]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Decision_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE Level Prep Weighing Solid PPE_Base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Prep->PPE_Base Reaction Small-Scale Reaction (<1g) Reaction->PPE_Base LargeReaction Large-Scale Reaction (>1g) PPE_Enhanced Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Fume Hood Use Mandatory LargeReaction->PPE_Enhanced Workup Aqueous Workup / Extraction Workup->PPE_Enhanced Cleanup Routine Cleanup Cleanup->PPE_Base Spill Spill Response PPE_Spill Emergency PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Coverall/Apron - N95 Respirator Spill->PPE_Spill

Caption: PPE selection workflow based on laboratory task.

By integrating these principles and procedures into your daily laboratory practice, you can ensure a safer research environment for yourself and your colleagues when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.